Product packaging for (R)-3-Acetylthiazolidine-4-carboxylic acid(Cat. No.:CAS No. 54323-50-1)

(R)-3-Acetylthiazolidine-4-carboxylic acid

Cat. No.: B132345
CAS No.: 54323-50-1
M. Wt: 175.21 g/mol
InChI Key: WXTBYSIPOKXCPM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetyl-L-thioproline, is a chiral thiazolidine derivative that serves as an important building block and a stable prodrug of the amino acid L-cysteine. With a molecular formula of C6H9NO3S and a molecular weight of 175.20 g/mol, this compound is characterized by its high solubility in water and a melting point of 143-145°C . In agricultural research, this compound functions as an effective biostimulant. Studies have demonstrated its utility in promoting seed germination, enhancing crop growth, improving fruit set, and increasing resilience to environmental stress . Field experiments on grapes have shown that it can significantly impact berry development and increase yield per plant . Its mechanism is linked to promoting the synthesis of essential amino acids and plant hormones, enhancing micronutrient absorption, and increasing enzymatic activity . In pharmaceutical and biochemical research, thiazolidine-4-carboxylic acid derivatives have demonstrated significant antiviral potential. They have shown activity against the Avian Influenza Virus (AIV) subtype H9N2 and the Infectious Bronchitis Virus (IBV) in in ovo assays . Furthermore, related cysteine derivatives have been investigated as novel antiviral agents against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting excellent activity by inhibiting viral assembly . The compound's utility extends to its role as a cytoprotective agent, where it acts as a dual-activity molecule, serving as both an antioxidant and a cysteine prodrug to facilitate the synthesis of glutathione, a key cellular antioxidant . It is also investigated in melanogenesis research for its potential to suppress eumelanin production . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3S B132345 (R)-3-Acetylthiazolidine-4-carboxylic acid CAS No. 54323-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202694
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54323-50-1
Record name (4R)-3-Acetyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54323-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Acetylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-acetylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Acetylthiazolidine-4-carboxylic acid , also known by synonyms such as Folcisteine and N-Acetyl-L-thioproline, is a derivative of the amino acid cysteine. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, with a focus on its application as a biostimulant in agriculture.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] While specific data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture provide a valuable reference.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid[2]
Synonyms Folcisteine, N-Acetyl-L-thioproline, (R)-Aminofol, ATCA[2][3]
CAS Number 54323-50-1 ((R)-isomer); 5025-82-1 (racemic)[1][2]
Molecular Formula C₆H₉NO₃S[1]
Molecular Weight 175.21 g/mol [1]
Physicochemical Data
PropertyValueReference(s)
Melting Point 146-148 °C (racemic)[4]
Boiling Point 439.5 °C (predicted for racemic)[5]
Solubility Soluble in DMSO (≥ 160 mg/mL) and water.[6][7]
pKa Data for the specific (R)-enantiomer is not readily available. As a carboxylic acid, it is expected to be acidic.
Appearance White or off-white powder[2]
Specific Rotation [α]D20 -131°±5°[2]

Spectral Data

Detailed spectral data specifically for the (R)-enantiomer are not widely published. The following represents expected spectral characteristics based on the structure and data from related compounds.

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, multiplets for the methylene protons of the thiazolidine ring, a multiplet for the proton at the chiral center (C4), and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would require experimental determination.

  • ¹³C NMR: Expected signals would include carbons of the acetyl group (methyl and carbonyl), the methylene carbons of the thiazolidine ring, the methine carbon at the chiral center (C4), and the carboxylic acid carbon.

  • Mass Spectrometry: The mass spectrum of the racemic N-acetyl-1,3-thiazolidin-4-carboxylic acid shows a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).[3] The molecular ion peak [M]⁺ would be expected at m/z 175.

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves a two-step process starting from D-cysteine to yield the (R)-enantiomer of the final product.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This step involves the condensation of D-cysteine with formaldehyde.

  • Materials: D-cysteine, Formaldehyde (37% aqueous solution), Sodium hydroxide, Hydrochloric acid, Ethanol.

  • Procedure:

    • Dissolve D-cysteine in deionized water.

    • Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

    • Adjust the pH of the reaction mixture to approximately 4.5-5.0 using a solution of sodium hydroxide.

    • Continue stirring at room temperature for several hours or overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the solution with hydrochloric acid to precipitate the product.

    • Collect the precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

Step 2: N-Acetylation of (R)-Thiazolidine-4-carboxylic Acid

This step involves the acetylation of the secondary amine in the thiazolidine ring.[5][8]

  • Materials: (R)-Thiazolidine-4-carboxylic acid, Acetic anhydride, Ethanol.

  • Procedure:

    • Suspend (R)-Thiazolidine-4-carboxylic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add acetic anhydride to the suspension.

    • Heat the mixture to reflux with stirring for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture in an ice-water bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.

    • Dry the final product, this compound, under vacuum.

Purification

The primary method for purification of the final product is recrystallization. A suitable solvent system, such as ethanol-water, can be used to obtain high-purity crystals.

Analytical Methods for Enantiomeric Purity

The enantiomeric purity of this compound is crucial for its specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[9]

  • Principle: A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

  • General Procedure:

    • Prepare a standard solution of the racemic mixture and a solution of the synthesized (R)-enantiomer in a suitable mobile phase.

    • Inject the solutions onto a chiral HPLC column (e.g., a polysaccharide-based column).

    • Use a mobile phase, typically a mixture of hexane and an alcohol like isopropanol, to elute the compounds.

    • Detect the enantiomers using a UV detector.

    • The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) of the synthesized product can then be calculated.

Biological Activity and Mechanism of Action

This compound, as Folcisteine, is primarily known for its role as a plant biostimulant.[2][10] It enhances plant growth, improves tolerance to abiotic stress (such as salinity and drought), and can increase crop yield and quality.[11][12]

The proposed mechanism of action involves its role as a precursor to cysteine and its influence on the synthesis of essential amino acids and plant hormones.[12] This leads to a cascade of physiological benefits:

  • Stimulation of Metabolic Processes: It promotes metabolic activities within the seed, leading to improved germination rates.[10]

  • Enhanced Growth and Development: It stimulates cell division and elongation, resulting in more robust root and shoot development.[10]

  • Improved Nutrient Uptake: A healthier root system allows for more efficient absorption of water and micronutrients.[13]

  • Increased Stress Resistance: By promoting overall plant health and hormonal balance, it helps plants better withstand environmental stressors.[11][12]

Visualizations

General Synthesis Workflow

G D_Cysteine D-Cysteine Condensation Condensation Reaction D_Cysteine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Thiazolidine (R)-Thiazolidine-4- carboxylic acid Condensation->Thiazolidine Acetylation N-Acetylation Thiazolidine->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Final_Product (R)-3-Acetylthiazolidine-4- carboxylic acid Acetylation->Final_Product Purification Purification (Recrystallization) Final_Product->Purification Pure_Product Pure (R)-3-Acetylthiazolidine-4- carboxylic acid Purification->Pure_Product

Caption: General synthesis workflow for this compound.

Application and Biological Effects as a Plant Biostimulant

G cluster_application Application cluster_plant_response Plant Physiological Response cluster_outcome Agronomic Outcome Folcisteine Folcisteine (this compound) Application_Method Foliar Spray or Soil Application Folcisteine->Application_Method Uptake Uptake by Plant Application_Method->Uptake Metabolism Increased Synthesis of Amino Acids & Hormones Uptake->Metabolism Cell_Growth Stimulation of Cell Division & Elongation Metabolism->Cell_Growth Stress_Response Improved Abiotic Stress Tolerance Metabolism->Stress_Response Nutrient_Uptake Enhanced Nutrient & Water Absorption Cell_Growth->Nutrient_Uptake (via root development) Improved_Growth Vigorous Plant Growth Cell_Growth->Improved_Growth Nutrient_Uptake->Improved_Growth Stress_Response->Improved_Growth Increased_Yield Increased Crop Yield Improved_Growth->Increased_Yield Enhanced_Quality Enhanced Crop Quality Improved_Growth->Enhanced_Quality

Caption: Conceptual workflow of Folcisteine's application and biological effects.

References

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic Acid: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetyl-L-thioproline or Folcisteine, is a chiral heterocyclic compound derived from the amino acid L-cysteine. This technical guide provides a comprehensive overview of its molecular structure, stereochemical properties, and known biological activities. The document summarizes its physicochemical characteristics, outlines general synthetic approaches, and delves into its role as a plant biostimulant and its antioxidant properties. Particular attention is given to its mechanism of action in plants, which is believed to involve the modulation of stress response pathways, including those related to salicylic acid. While direct applications in drug development are limited, the therapeutic potential of the thiazolidine-4-carboxylic acid scaffold is also discussed. This guide is intended to be a valuable resource for researchers in agricultural science, medicinal chemistry, and drug discovery.

Molecular Structure and Stereochemistry

This compound is a derivative of thiazolidine, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms. The molecule is characterized by a carboxylic acid group at the 4-position and an acetyl group attached to the nitrogen atom at the 3-position.

The key structural feature of this molecule is the chiral center at the carbon atom in the 4-position (C4) of the thiazolidine ring. This chirality gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, the focus of this guide, is derived from the naturally occurring amino acid L-cysteine, which has an (R) configuration at its α-carbon. The stereochemistry is crucial for its biological activity, a common theme in pharmacologically active molecules. For instance, in related compounds like Pidotimod, an immunomodulatory agent, the (R)-configuration at C4 is critical for its therapeutic action.

Synonyms: N-Acetyl-L-thioproline, Folcisteine, (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5025-82-1 (for the racemate), 54323-50-1 (for the R-isomer)[1]
Molecular Formula C₆H₉NO₃S[1]
Molecular Weight 175.21 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 146-148 °C (for the racemate)[2]
Solubility Soluble in water
InChIKey WXTBYSIPOKXCPM-YFKPBYRVSA-N (for the R-isomer)[1]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Characteristics
¹H NMR - A singlet for the acetyl methyl protons (CH₃-C=O) around 2.0-2.2 ppm. - Methylene protons of the thiazolidine ring (at C5 and C2) as multiplets. - A methine proton at the chiral center (C4) as a multiplet. - A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm).
¹³C NMR - A signal for the acetyl methyl carbon around 22-25 ppm. - Signals for the methylene carbons of the thiazolidine ring. - A signal for the methine carbon at the chiral center (C4). - A signal for the acetyl carbonyl carbon around 170 ppm. - A signal for the carboxylic acid carbonyl carbon at a more downfield position (>170 ppm).
FTIR (cm⁻¹) - A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. - A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹. - A C=O stretch from the amide (acetyl group) around 1640-1680 cm⁻¹. - C-H stretches from the alkyl groups. - C-N and C-S stretches.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 175. - A prominent fragment from the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 132. - A base peak is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺. - Other fragments may arise from the loss of the carboxylic acid group (-COOH) or cleavage of the thiazolidine ring.

Synthesis

General Synthetic Pathway:

  • Formation of the Thiazolidine Ring: The first step is the condensation reaction between L-cysteine and a formaldehyde equivalent (such as formalin). This reaction forms (R)-thiazolidine-4-carboxylic acid (also known as thioproline). The stereochemistry at the C4 position is retained from the L-cysteine starting material.

  • N-Acetylation: The secondary amine of the thiazolidine ring is then acetylated. A common acetylating agent for this transformation is acetic anhydride. The reaction is typically carried out in a suitable solvent, and the product can be isolated by crystallization.

A patent (WO2009065797A1) describes a general procedure for the N-acetylation of 1,3-thiazolidine-4-carboxylic acid using acetic anhydride in ethanol.[2] Another patent (CN104592083A) details a method for the racemization of N-acetyl-L-thioproline using acetic anhydride in acetic acid, which underscores the importance of controlled reaction conditions to maintain stereochemical integrity.[3]

G cluster_start cluster_intermediate cluster_reagent cluster_product start_L_cysteine L-Cysteine intermediate (R)-Thiazolidine-4-carboxylic acid (Thioproline) start_L_cysteine->intermediate Condensation start_formaldehyde Formaldehyde start_formaldehyde->intermediate Condensation product This compound intermediate->product N-Acetylation reagent Acetic Anhydride

Biological Activity and Mechanism of Action

This compound, particularly under the name Folcisteine, is well-documented as a plant biostimulant. It is used in agriculture to enhance crop yield and resilience. Its biological effects are not limited to plants, as it also exhibits antioxidant properties in other biological systems.

Plant Biostimulant Activity

As a plant growth regulator, Folcisteine has been shown to:

  • Promote seed germination and early seedling growth.[4]

  • Stimulate root development, leading to improved water and nutrient uptake.[4]

  • Enhance tolerance to abiotic stresses such as salinity and drought.[5]

The mechanism of action in plants is believed to be multifactorial. It is proposed that Folcisteine can be metabolized to cysteine, a precursor to the antioxidant glutathione. This enhances the plant's antioxidant capacity, allowing it to better cope with the oxidative stress induced by adverse environmental conditions.[5]

Furthermore, there is evidence suggesting an interplay with plant hormone signaling, particularly with salicylic acid (SA). SA is a key signaling molecule in plant defense and stress responses. Folcisteine application has been shown to mitigate the negative effects of salt stress in wheat seedlings, a process that involves the modulation of antioxidant enzyme activities, which is also a hallmark of the salicylic acid response pathway.[5]

G cluster_input cluster_cellular_response Cellular Response cluster_outcome stress Abiotic Stress (e.g., Salinity, Drought) ros Increased Reactive Oxygen Species (ROS) stress->ros Induces folcisteine This compound (Folcisteine) sa_pathway Salicylic Acid (SA) Signaling Pathway folcisteine->sa_pathway Modulates antioxidant_enzymes Activation of Antioxidant Enzymes (e.g., SOD, CAT, POD) folcisteine->antioxidant_enzymes Upregulates ros->sa_pathway Triggers sa_pathway->antioxidant_enzymes Activates stress_tolerance Enhanced Stress Tolerance and Improved Growth sa_pathway->stress_tolerance Contributes to antioxidant_enzymes->stress_tolerance Leads to

Antioxidant Properties

Beyond its role in agriculture, the core molecule, (R)-thiazolidine-4-carboxylic acid (thioproline), has been studied for its antioxidant effects. It is thought to act as an efficient antioxidant by protecting human cells from oxidative stress.[4] The mechanism appears to involve sacrificial oxidation, where the molecule itself is oxidized, thereby neutralizing reactive oxygen species.[4] This antioxidant activity is likely conferred by the sulfhydryl group of the cysteine moiety within the thiazolidine ring. The N-acetylation in the title compound may modulate this activity and improve its stability and bioavailability.

Applications in Drug Development

While this compound itself is not a prominent drug candidate, the thiazolidine-4-carboxylic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

  • Antiviral Agents: Several studies have focused on designing derivatives of thiazolidine-4-carboxylic acid as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[6]

  • Anticancer Agents: The thiazolidine scaffold has been incorporated into novel compounds designed to exhibit anticancer activity.

  • Anti-inflammatory and Immunomodulatory Agents: As mentioned earlier, Pidotimod is a notable example of an immunomodulating drug based on the (R)-thiazolidine-4-carboxylic acid core.

The versatility of the thiazolidine ring, allowing for substitutions at various positions, makes it a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound is a fascinating molecule with a well-established role in agriculture as a plant biostimulant. Its stereochemistry, derived from L-cysteine, is fundamental to its biological function. While detailed spectroscopic and synthetic protocols for the pure enantiomer are not widely disseminated, its general properties and biological activities are understood. The proposed mechanism of action, involving the modulation of stress-responsive signaling pathways in plants, offers a fertile area for further research. In the realm of drug development, while the parent compound is not a primary focus, its core structure continues to serve as a valuable template for the design of novel therapeutic agents. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this versatile chiral molecule.

References

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as Folcisteine or N-Acetyl-L-thioproline (N-ATCA), is a derivative of the sulfur-containing amino acid L-cysteine. While the thiazolidine ring is a scaffold of interest in medicinal chemistry, the predominant body of research on this specific molecule establishes its role as a potent plant biostimulant. It is widely used in agriculture to enhance crop yield, quality, and resilience to environmental stressors. In contrast, publicly available data on its biological activity in mammalian systems, particularly in the context of drug development, is sparse. This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its well-documented effects in plants and summarizing the limited toxicological and metabolic information available in mammalian systems.

Chemical Identity

IdentifierValue
IUPAC Name (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid
Synonyms Folcisteine, N-Acetyl-L-thioproline, N-ATCA, AATC
CAS Number 5025-82-1
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
Structure (Image of the chemical structure)

Biological Activity in Plants (Biostimulant Effect)

The primary and most well-documented biological activity of this compound is as a plant biostimulant. It is not classified as a pesticide but rather as a substance that enhances a plant's natural physiological processes to improve nutrient use efficiency and tolerance to abiotic stress.[1]

Mechanism of Action

This compound acts as a precursor to L-cysteine, a crucial amino acid in plant metabolism. By supplying a readily available source of cysteine, it stimulates various downstream pathways:

  • Amino Acid and Hormone Synthesis: It promotes the synthesis of essential amino acids and hormones that are vital for plant growth and development.[1]

  • Metabolic Stimulation: The compound helps in the complete utilization of the plant's physiological reserves and stimulates normal metabolic processes.[1]

  • Nutrient and Water Uptake: It has been shown to stimulate crops to absorb more water and micronutrients from the soil.[1]

  • Enzyme Activity: It increases the activity of various enzymes within the plant.[1]

  • Stress Resilience: It aids in preventing cell dehydration and enhances tolerance to environmental stressors and pest/disease attacks.[1]

plant_activity_workflow ATCA (R)-3-Acetylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine Pool ATCA->Cysteine  Metabolic  Conversion Metabolism Stimulation of Metabolic Processes Cysteine->Metabolism Hormones Amino Acid & Hormone Synthesis Cysteine->Hormones Uptake Increased Nutrient & Water Uptake Metabolism->Uptake Growth Enhanced Growth & Development Metabolism->Growth Stress Improved Abiotic Stress Resilience Metabolism->Stress Hormones->Growth Uptake->Growth

Figure 1. Proposed workflow of this compound as a plant biostimulant.

Quantitative Data on Efficacy in Plants

The efficacy of this compound has been demonstrated in various field and laboratory studies. The following table summarizes some of the reported quantitative effects.

CropObserved EffectQuantitative Result
GrapesIncreased yield per plant32.22% increase[1]
GrapesIncreased mean shoot lengthSignificant positive impact[1]
ApplesIncreased yieldSignificantly greater yields[1]
ApplesReduced fruit dropLower fruit drop observed[1]

Biological Activity and Toxicology in Mammalian Systems

The available data on the biological activity of this compound in mammalian systems is limited and primarily focuses on the parent compound, thiazolidine-4-carboxylic acid, and its toxicology.

Metabolism

Studies in rats have shown that L-thiazolidine-4-carboxylic acid (the parent compound without the acetyl group) can be metabolized in the liver and kidney. It serves as a substrate for the mitochondrial enzyme proline oxidase, which oxidizes it to L-thiazoline-(4)-carboxylic acid. This intermediate is then hydrolyzed to N-formyl-cysteine, which is further broken down into cysteine and formic acid by a cytosolic enzyme.

mammalian_metabolism TAC L-Thiazolidine-4- carboxylic acid T4C L-Thiazoline-4- carboxylic acid TAC->T4C FCYS N-Formyl-cysteine T4C->FCYS CYS L-Cysteine FCYS->CYS Formic Formic Acid FCYS->Formic PO Mitochondrial Proline Oxidase PO->T4C Hydrolysis1 Spontaneous Hydrolysis Hydrolysis1->FCYS Hydrolysis2 Cytosolic Enzyme Hydrolysis2->CYS Hydrolysis2->Formic

Figure 2. Metabolic pathway of L-Thiazolidine-4-carboxylic acid in rats.

Toxicology

A review of cases reported to French Poison Control Centers highlighted the neurotoxic potential of thiazolidine carboxylic acid, particularly at doses well above the therapeutic range.

PopulationDosageObserved EffectsProposed Mechanism
Primarily young childrenWell above therapeutic rangeStatus epilepticus, metabolic acidosis, severe hypoglycemia or hyperglycemiaPenetration of the immature blood-brain barrier, followed by local metabolism to the irritant formaldehyde.

It is crucial to note that these toxicity studies were on thiazolidine carboxylic acid and not specifically the 3-acetylated form. However, this information is vital for any consideration of thiazolidine-based compounds in drug development.

Experimental Protocols

Protocol for Assessing Biostimulant Activity in Plants (Representative)

plant_protocol Start Plant Cultivation Treatment Foliar Spray Application (ATCA Solution vs. Control) Start->Treatment Incubation Growth under Controlled Environmental Conditions Treatment->Incubation DataCollection Data Collection Incubation->DataCollection Biomass Measure Biomass (Fresh & Dry Weight) DataCollection->Biomass GrowthParams Measure Growth Parameters (e.g., Leaf Area, Root Length) DataCollection->GrowthParams Biochem Biochemical Assays (e.g., Chlorophyll, Amino Acid Content) DataCollection->Biochem Analysis Statistical Analysis Biomass->Analysis GrowthParams->Analysis Biochem->Analysis

Figure 3. Experimental workflow for evaluating plant biostimulant activity.

Methodology:

  • Plant Material and Growth Conditions: Seeds of the chosen plant species are surface-sterilized and germinated. Seedlings are grown in a suitable medium (e.g., soil, hydroponics) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Treatment Application: At a specific developmental stage (e.g., 3-4 weeks post-germination), plants are divided into treatment and control groups. The treatment group receives a foliar spray of an aqueous solution of this compound at a predetermined concentration. The control group is sprayed with water or a vehicle control.

  • Data Collection: After a defined period of growth post-treatment, various parameters are measured. These can include:

    • Morphological: Plant height, leaf number, leaf area, root length.

    • Biomass: Fresh and dry weight of shoots and roots.

    • Biochemical: Chlorophyll content, total protein content, specific amino acid levels (e.g., proline, cysteine).

  • Statistical Analysis: Data from treatment and control groups are compared using appropriate statistical tests (e.g., Student's t-test, ANOVA) to determine the significance of any observed effects.

Relevant Assays for Drug Development Context

For a drug development audience, the evaluation of this compound would require a standard battery of in vitro and in vivo assays, for which specific protocols are not available for this compound. These would include:

  • In Vitro Assays:

    • Target-based screening: Enzyme inhibition assays against relevant targets (e.g., kinases, proteases).

    • Cell-based assays: Cytotoxicity assays (e.g., MTT, LDH) in various human cell lines, cell cycle analysis, apoptosis assays.

    • Receptor binding assays.

  • In Vivo Assays:

    • Pharmacokinetic studies: Determination of absorption, distribution, metabolism, and excretion (ADME) in animal models.

    • Toxicology studies: Acute and chronic toxicity studies to determine NOAEL (No Observed Adverse Effect Level) and potential target organs of toxicity.

    • Efficacy studies: Evaluation in relevant animal models of disease.

Conclusion

This compound is a well-characterized plant biostimulant with a clear mechanism of action related to the enhancement of plant metabolic processes via the L-cysteine pathway. Its utility in agriculture is supported by quantitative data demonstrating improvements in crop yield and health. However, for professionals in drug development, it is critical to recognize the significant lack of data regarding its biological activity, mechanism of action, and safety profile in mammalian systems. The toxicological concerns associated with the parent compound, thiazolidine-4-carboxylic acid, warrant a cautious approach. Future research would be necessary to explore any potential therapeutic applications of this molecule, starting with fundamental in vitro screening and in vivo ADME/Tox studies.

References

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic acid (CAS Number: 5025-82-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Acetylthiazolidine-4-carboxylic acid, identified by the CAS number 5025-82-1. The document details its chemical identity, physicochemical properties, synthesis, and analytical identification methods. Furthermore, it explores its established role as a plant growth regulator and its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This guide is intended to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and application of this compound.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic compound derived from L-cysteine.[1][2] It is also known by several synonyms, including N-Acetyl-4-thiazolidinecarboxylic acid and Folcisteine.[1][3][4] The core structure features a thiazolidine ring, which is a five-membered saturated ring containing both a sulfur and a nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5025-82-1[1][3]
Molecular Formula C₆H₉NO₃S[1][2][3]
Molecular Weight 175.21 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 142 - 148 °C
Boiling Point 439.5 °C (predicted)
Solubility Soluble in water (approximately 10%) and various organic solvents.[1][2]
IUPAC Name 3-acetyl-1,3-thiazolidine-4-carboxylic acid[4]
InChI Key WXTBYSIPOKXCPM-UHFFFAOYSA-N[1][5]
SMILES CC(=O)N1CSCC1C(=O)O[1][4]

Synthesis and Identification Workflow

The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves the condensation of L-cysteine with an appropriate aldehyde or ketone.[1][6][7] The subsequent N-acetylation can be achieved using acetic anhydride.[8] The following diagram illustrates a general workflow for the synthesis and identification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_identification Identification start L-Cysteine + Formaldehyde step1 Condensation Reaction start->step1 intermediate (R)-Thiazolidine-4-carboxylic acid step1->intermediate step2 N-Acetylation (Acetic Anhydride) intermediate->step2 product This compound step2->product purification Recrystallization product->purification id_start Purified Product purification->id_start nmr NMR Spectroscopy (¹H and ¹³C) id_start->nmr ir IR Spectroscopy id_start->ir ms Mass Spectrometry id_start->ms hplc HPLC Analysis id_start->hplc

Caption: General workflow for the synthesis and identification of this compound.

Experimental Protocols

Synthesis Protocol (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar thiazolidine derivatives.[1][6][7]

  • Condensation: Dissolve L-cysteine hydrochloride in water. To this solution, add an equimolar amount of formaldehyde. Stir the reaction mixture at room temperature for several hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by thin-layer chromatography (TLC).

  • N-Acetylation: To the resulting solution containing (R)-Thiazolidine-4-carboxylic acid, add acetic anhydride, often in the presence of a mild base to neutralize the generated acetic acid. The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Isolation and Purification: The crude this compound can be isolated by precipitation or extraction. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Identification Protocols
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the protons on the thiazolidine ring (multiplets), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the thiazolidine ring.

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid and the amide, and the N-H bend of the amide.

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 175.21 g/mol .

HPLC can be used to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) can be employed. The purity is assessed by the peak area of the main compound relative to any impurities.

Biological Activity and Mode of Action

This compound, often referred to as Folcisteine in agricultural contexts, is recognized as a plant biostimulant.[9] It enhances plant growth and development, particularly under conditions of environmental stress.[9] Its mechanism of action is multifaceted, involving the promotion of essential amino acid and hormone synthesis.[9] It also aids in the efficient utilization of the plant's physiological reserves and stimulates metabolic processes, leading to increased water and micronutrient absorption.[9]

Furthermore, this compound has demonstrated antioxidant and anti-inflammatory properties in various studies.[2] The thiazolidine ring is a key structural feature found in a number of compounds with diverse pharmacological activities.

The following diagram illustrates the conceptual mode of action of this compound as a plant biostimulant, particularly in mitigating salt stress.

G cluster_stress Environmental Stress (e.g., Salinity) cluster_compound This compound Application cluster_response Plant Physiological Response stress Increased Reactive Oxygen Species (ROS) compound Folcisteine enzyme Activation of Antioxidant Enzymes stress->enzyme Mitigates amino_acid Enhanced Amino Acid & Hormone Synthesis compound->amino_acid nutrient Increased Nutrient & Water Uptake compound->nutrient compound->enzyme growth Improved Plant Growth & Stress Tolerance amino_acid->growth nutrient->growth enzyme->growth

Caption: Conceptual mode of action of this compound in promoting plant stress tolerance.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 5025-82-1) is a well-characterized compound with significant applications in agriculture and potential in pharmacology. This technical guide has provided a detailed summary of its identification, synthesis, and biological activity. The presented protocols and diagrams are intended to serve as a practical resource for researchers and scientists working with this versatile molecule. Further research into its specific signaling pathways and therapeutic applications is warranted.

References

Common synonyms for 3-Acetylthiazolidine-4-carboxylic acid like Folcisteine and NATCA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiazolidine-4-carboxylic acid, most commonly known as Folcisteine, is a synthetic molecule with significant biological activity, particularly recognized for its role as a plant biostimulant. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and biological effects, with a focus on its application in agriculture to enhance crop growth and stress tolerance. The document delves into the putative signaling pathways modulated by Folcisteine and provides detailed experimental protocols for the quantification of its effects on key physiological parameters. While the acronym NATCA has been associated with this compound in some contexts, it is important to note that NATCA primarily refers to the National Air Traffic Controllers Association and is not a scientifically recognized synonym for 3-Acetylthiazolidine-4-carboxylic acid.

Chemical Identity and Synonyms

3-Acetylthiazolidine-4-carboxylic acid is a derivative of the amino acid cysteine. Its chemical structure and properties are summarized below. The compound is known by a variety of synonyms in scientific literature and commercial products.

Table 1: Chemical Properties of 3-Acetylthiazolidine-4-carboxylic acid

PropertyValue
IUPAC Name 3-acetyl-1,3-thiazolidine-4-carboxylic acid[1]
Molecular Formula C6H9NO3S[1]
Molecular Weight 175.21 g/mol [1]
CAS Number 5025-82-1[1]
Appearance White crystalline powder[2]
Melting Point 146-148 °C[2]
Boiling Point 439 °C at 760 mmHg[2]
Flash Point 219.3 °C[2]

Table 2: Common Synonyms for 3-Acetylthiazolidine-4-carboxylic acid

Synonym
Folcisteine[1]
N-Acetylthiazolidine-4-carboxylic acid[1]
N-ATC[1]
Acetylthiazolidinecarboxylic acid[1]
3-acetyl-thiazolidine-4-carboxylic acid[2]
N-Acetyl-L-Thioproline[3]

Biological Activity and Mechanism of Action

Folcisteine is primarily recognized for its potent effects as a plant growth regulator. It has been shown to enhance various aspects of plant physiology, leading to improved growth, development, and resilience to environmental stressors.

Plant Growth Promotion

Application of Folcisteine has been demonstrated to stimulate seed germination, accelerate early seedling growth, and ultimately increase crop yields. It is thought to promote metabolic activities within the seed, breaking dormancy and encouraging uniform sprouting. Furthermore, it stimulates cell division and elongation, leading to the development of more robust root systems and healthier shoots.

Abiotic Stress Tolerance

A key function of Folcisteine is its ability to enhance plant tolerance to various abiotic stresses, including salinity and heavy metal toxicity. Studies have shown that its application can mitigate the negative impacts of these stressors on plant growth and physiology. This protective effect is largely attributed to its influence on the plant's antioxidant defense system. Folcisteine has been observed to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). By bolstering the antioxidant system, Folcisteine helps to reduce the accumulation of harmful reactive oxygen species (ROS) that are produced under stress conditions, thereby protecting cellular components from oxidative damage.

Putative Signaling Pathways

The precise signaling pathways through which Folcisteine exerts its effects are still under investigation. However, based on its chemical structure as a proline analog and its observed physiological effects, a putative mechanism can be proposed. This mechanism likely involves the modulation of stress-responsive signaling cascades, including those involving proline and the plant hormone abscisic acid (ABA).

Proline is a well-known osmoprotectant and antioxidant that accumulates in plants under stress. As an analog, Folcisteine may influence proline biosynthesis and signaling pathways. It is hypothesized that Folcisteine application can lead to an increase in endogenous proline levels, contributing to osmotic adjustment and ROS scavenging. The interaction with ROS signaling is a central aspect of its stress-mitigating effects.

Folcisteine_ROS_Signaling cluster_stress Abiotic Stress (e.g., Salinity) cluster_folcisteine Folcisteine Application Stress Abiotic Stress ROS Increased ROS (Reactive Oxygen Species) Stress->ROS induces Folcisteine Folcisteine Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, POD) Folcisteine->Antioxidant_Enzymes stimulates Oxidative_Damage Oxidative Damage (Lipid peroxidation, Protein damage) ROS->Oxidative_Damage causes Antioxidant_Enzymes->ROS scavenges Stress_Tolerance Enhanced Stress Tolerance and Growth Antioxidant_Enzymes->Stress_Tolerance leads to

Caption: Putative signaling pathway of Folcisteine in mitigating oxidative stress.

Abscisic acid (ABA) is a key phytohormone involved in regulating plant responses to abiotic stress, particularly drought and salinity. It is plausible that Folcisteine interacts with the ABA signaling pathway to enhance stress tolerance. This could occur through the modulation of ABA biosynthesis or by influencing the activity of downstream signaling components.

Folcisteine_ABA_Signaling Abiotic_Stress Abiotic Stress ABA_Biosynthesis ABA Biosynthesis Abiotic_Stress->ABA_Biosynthesis induces Folcisteine Folcisteine Folcisteine->ABA_Biosynthesis potentially enhances ABA_Signal ABA Signal Transduction Folcisteine->ABA_Signal potentially modulates ABA_Biosynthesis->ABA_Signal Stress_Response_Genes Expression of Stress-Responsive Genes ABA_Signal->Stress_Response_Genes Physiological_Responses Physiological Responses (e.g., Stomatal Closure) Stress_Response_Genes->Physiological_Responses Stress_Tolerance Enhanced Stress Tolerance Physiological_Responses->Stress_Tolerance

Caption: Hypothesized interaction of Folcisteine with the ABA signaling pathway.

Quantitative Data on Crop Performance

Numerous studies have reported the positive effects of Folcisteine application on various crop parameters. The following tables summarize some of the quantitative data from field and laboratory experiments.

Table 3: Effect of Folcisteine on Apricot (cv. New Castle) Growth and Fruit Set

TreatmentParameterResult
NATCA (100 ppm) at petal fall stageFruit Set52.71% increase over control
NATCA (100 ppm) at petal fall stageFruit Retention38.12% increase over control

Table 4: Effect of Folcisteine (as Elanta Super) on Apple (cv. Royal Delicious) Yield and Quality

TreatmentParameterResult
1.0ml/L at petal fall + 1.5ml/L 15 days afterFruit Set22.73% and 28.68% increase (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days afterFruit Drop17.78% and 16.36% decrease (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days afterYield ( kg/tree )102.50 and 89.13 (Year 1 & 2)
1.0ml/L at petal fall + 1.5ml/L 30 days afterFruit Weight (g)137.62 and 144.15 (Year 1 & 2)

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of Folcisteine on plants.

General Workflow for Biostimulant Efficacy Trials

A systematic approach is crucial for evaluating the efficacy of biostimulants like Folcisteine. The following workflow outlines the key stages of a typical field trial.

Biostimulant_Trial_Workflow Start Trial Planning (Objective, Treatments, Design) Site_Selection Site Selection and Characterization Start->Site_Selection Experimental_Setup Experimental Setup (Plot layout, Replication) Site_Selection->Experimental_Setup Application Biostimulant Application (Timing, Dosage, Method) Experimental_Setup->Application Data_Collection Data Collection (Growth, Physiological, Yield) Application->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion and Reporting Data_Analysis->Conclusion

Caption: General workflow for conducting a biostimulant field trial.

Measurement of Antioxidant Enzyme Activity

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

  • Enzyme Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 1.5 ml of ice-cold 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay Mixture (3 ml):

    • 50 mM potassium phosphate buffer (pH 7.8)

    • 13 mM methionine

    • 75 µM NBT

    • 2 µM riboflavin

    • 100 µl of enzyme extract

  • Procedure:

    • The reaction is initiated by placing the tubes under fluorescent lamps (30 W).

    • The reaction is allowed to proceed for 15 minutes and then stopped by switching off the light.

    • A control reaction is performed without the enzyme extract.

    • The absorbance is recorded at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

  • Enzyme Extraction:

    • Prepare the enzyme extract as described for the SOD assay.

  • Assay Mixture (3 ml):

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 10 mM H₂O₂

    • 100 µl of enzyme extract

  • Procedure:

    • The reaction is initiated by adding the enzyme extract.

    • The decomposition of H₂O₂ is followed by the decline in absorbance at 240 nm for 1 minute.

    • The enzyme activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

This assay is based on the oxidation of guaiacol.

  • Enzyme Extraction:

    • Prepare the enzyme extract as described for the SOD assay.

  • Assay Mixture (3 ml):

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 20 mM guaiacol

    • 10 mM H₂O₂

    • 100 µl of enzyme extract

  • Procedure:

    • The reaction is initiated by adding H₂O₂.

    • The increase in absorbance at 470 nm due to the formation of tetraguaiacol is recorded for 1 minute.

    • The enzyme activity is calculated using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

Determination of Proline Content

This method is based on the reaction of proline with ninhydrin.

  • Extraction:

    • Homogenize 0.5 g of fresh plant tissue in 10 ml of 3% (w/v) aqueous sulfosalicylic acid.

    • Filter the homogenate through Whatman No. 2 filter paper.

  • Reaction Mixture:

    • 2 ml of the filtrate

    • 2 ml of acid ninhydrin reagent (1.25 g ninhydrin in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid)

    • 2 ml of glacial acetic acid

  • Procedure:

    • Incubate the reaction mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath.

    • Extract the mixture with 4 ml of toluene and vortex for 15-20 seconds.

    • Allow the layers to separate and measure the absorbance of the upper toluene layer at 520 nm.

    • A standard curve is prepared using known concentrations of proline.

Quantification of Abscisic Acid (ABA)

Quantification of ABA is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Extraction:

    • Freeze-dry and grind the plant tissue.

    • Extract the tissue with 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT).

    • An internal standard (e.g., deuterated ABA) is added to the extraction solvent for accurate quantification.

  • Purification:

    • The extract is passed through a C18 Sep-Pak cartridge to remove interfering compounds.

    • The ABA-containing fraction is eluted with a suitable solvent.

  • Quantification:

    • The purified extract is methylated using diazomethane.

    • The methylated ABA is then analyzed by GC-MS using selected ion monitoring (SIM).

Conclusion

3-Acetylthiazolidine-4-carboxylic acid (Folcisteine) is a valuable tool in modern agriculture, demonstrating significant potential to enhance crop productivity and resilience. Its mode of action, while not yet fully elucidated, appears to involve the modulation of key plant stress response pathways, including those related to antioxidant defense and phytohormone signaling. The quantitative data from various studies consistently highlight its positive impact on a range of crops. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the mechanisms of action of Folcisteine and to quantify its effects in different plant systems. Further research into the specific molecular targets and signaling cascades will undoubtedly unlock the full potential of this promising biostimulant.

References

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Review of Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-acetyl-L-thiazolidine-4-carboxylic acid, is a derivative of the amino acid L-cysteine. This compound and its related thiazolidine structures have garnered interest in various scientific fields due to their diverse biological activities. This technical guide provides a comprehensive overview of the existing published literature on this compound and its analogs, with a focus on its synthesis, biological activities, and experimental methodologies. While dedicated literature reviews on this specific stereoisomer are limited, this document consolidates findings from broader studies on thiazolidine-4-carboxylic acid derivatives to offer a valuable resource for researchers.

Synthesis and Characterization

The synthesis of 3-acetyl-thiazolidine-4-carboxylic acid typically involves the acetylation of the secondary amine in the thiazolidine ring, which is formed by the condensation of L-cysteine with an aldehyde.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process. First, the formation of the thiazolidine-4-carboxylic acid ring, followed by N-acetylation.

Synthesis_Pathway L-Cysteine L-Cysteine Thiazolidine-4-carboxylic acid Thiazolidine-4-carboxylic acid L-Cysteine->Thiazolidine-4-carboxylic acid Condensation Aldehyde (e.g., Formaldehyde) Aldehyde (e.g., Formaldehyde) Aldehyde (e.g., Formaldehyde)->Thiazolidine-4-carboxylic acid This compound This compound Thiazolidine-4-carboxylic acid->this compound N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Figure 1: General synthetic pathway for this compound.
Experimental Protocols

Synthesis of a Mixture Containing N-Acetyl-1,3-thiazolidin-4-carboxylic Acid

This protocol is adapted from a patented process for obtaining a mixture containing the target compound.[1]

  • Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.

  • Procedure:

    • In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (e.g., 2.7 g), acetic anhydride (e.g., 1 mL), and ethanol (e.g., 3 mL).

    • Stir the mixture at 200 rpm for 1 hour at 22°C, followed by 4 hours at reflux.

    • Cool the reaction mixture in a water-ice bath for 4 hours to allow for precipitation.

    • Recover the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the solid in a desiccator under vacuum to yield a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

Characterization Data

The characterization of the final product would typically involve the following spectroscopic and physical methods:

  • FT-IR (Infrared Spectroscopy): To identify functional groups such as the carboxylic acid O-H stretch, C=O stretch of the acetyl group and carboxylic acid, and C-N and C-S bonds of the thiazolidine ring.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: The melting point of N-Acetyl-thiazolidine 4-carboxylic acid is reported to be around 146 °C.[2]

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The data presented below is a summary from various studies on related thiazolidine compounds, as specific quantitative data for the title compound is sparse in the literature.

Antioxidant Activity

Several studies have evaluated the antioxidant potential of thiazolidine-4-carboxylic acid derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayEC50 / IC50Reference
2-aryl thiazolidine-4-carboxylic acidsDPPH radical scavengingVaries with substitution[3]
New phenolic derivatives of thiazolidine-2, 4-dioneDPPH radical scavenging-[4]
2-aryl thiazolidine-4-carboxylic acidsDPPH radical scavengingVaries with substitution[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)[4]

  • Materials: Test compounds, DPPH solution in methanol, Ascorbic acid (positive control), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

    • In a microplate or cuvette, add a specific volume of the test compound solution to a solution of DPPH in methanol.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • Calculate the percentage of radical scavenging activity.

    • Determine the EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

CompoundTargetIC50Reference
2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j, 4k)COX-20.06 µM, 0.05 µM[7]

Experimental Protocol: In Vitro COX Inhibition Assay (Generalized)

  • Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX-1 and COX-2 enzymes.

  • Procedure:

    • Pre-incubate the test compound with the COX enzyme (either COX-1 or COX-2) at a specific temperature.

    • Initiate the reaction by adding the substrate (e.g., arachidonic acid).

    • After a specific incubation period, terminate the reaction.

    • Quantify the amount of prostaglandin produced using methods like ELISA or radioimmunoassay.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxic Activity

The antiproliferative effects of thiazolidine derivatives have been evaluated against various cancer cell lines.

CompoundCell LineIC50Reference
N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) (M4)PC3 (Prostate Cancer)19.56 µg/mL[8]
2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j)HePG-2, HCT-116, MCF-7, PC-32.31-27.19 µM[7]

Experimental Protocol: MTT Assay for Cytotoxicity (Generalized)[8]

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological activities of thiazolidine derivatives can be attributed to their interaction with various cellular pathways. The antioxidant effects are primarily due to direct radical scavenging or by modulating intracellular antioxidant systems. The anti-inflammatory and cytotoxic effects often involve interference with specific signaling cascades.

Biological_Activity_Pathway cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_cytotoxic Cytotoxic Effects ROS Reactive Oxygen Species (ROS) Scavenging Direct Scavenging ROS->Scavenging Oxidative_Stress Reduced Oxidative Stress Scavenging->Oxidative_Stress Cellular_Antioxidants Increased Cellular Antioxidants (e.g., GSH) Cellular_Antioxidants->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inhibition Inflammation Reduced Inflammation Prostaglandins->Inflammation Cancer_Cells Cancer Cells Apoptosis_Induction Induction of Apoptosis Cancer_Cells->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cells->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death Thiazolidine_Derivative This compound and Derivatives Thiazolidine_Derivative->Scavenging Thiazolidine_Derivative->Cellular_Antioxidants Thiazolidine_Derivative->COX2 Inhibition Thiazolidine_Derivative->Apoptosis_Induction Thiazolidine_Derivative->Cell_Cycle_Arrest Experimental_Workflow Start Synthesis Synthesis of Thiazolidine Derivatives Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening (Antioxidant, Anti-inflammatory, Cytotoxicity Assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Synthesis Optimization Required Further_Studies Further Mechanistic and In Vivo Studies Lead_Identification->Further_Studies Promising Activity End Further_Studies->End

References

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA): A Technical Guide on its Biostimulant Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA), also known as N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), is a heterocyclic amino acid derivative recognized for its potent biostimulant properties in agriculture. This technical guide provides an in-depth analysis of its core functions, proposed mechanisms of action, and a summary of its observed effects on various crops. It details generalized experimental protocols for evaluating its efficacy and presents its biochemical influence through signaling pathway diagrams. The document aims to serve as a comprehensive resource for researchers and professionals engaged in the development and application of plant biostimulants.

Introduction

Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality, independent of their nutrient content. This compound (ATCA) has emerged as a significant synthetic biostimulant.[1] It is frequently formulated with folic acid to amplify its effects.[2][3][4] ATCA's primary role is to mitigate the impacts of biotic and abiotic stressors, such as adverse temperatures, soil salinity, and disease pressure, thereby improving overall plant health and productivity.[5][6][7] This document synthesizes available technical information on ATCA, focusing on its biochemical pathways, quantifiable effects, and the methodologies used to assess its performance.

Proposed Mechanism of Action

The biostimulant effect of ATCA is primarily attributed to its role as a pro-drug or precursor for the endogenous synthesis of key amino acids, particularly L-Cysteine and L-Proline.[8] When applied exogenously, L-Cysteine is not readily utilized by plants.[8] However, the protected thiol (-SH) group in the ATCA structure allows it to bypass metabolic barriers within the plant.[8]

Once inside the plant cells, ATCA is enzymatically converted into L-Cysteine.[8] L-Cysteine is a pivotal sulfur-containing amino acid that serves as a precursor for various essential metabolites and plays a direct role in detoxification and antioxidant processes. The release of L-Cysteine also indirectly boosts the synthesis of other amino acids and hormones crucial for plant growth and development.[1][2]

Furthermore, the effects of ATCA are strongly linked to the accumulation of L-Proline.[8] Proline is a well-documented osmoprotectant that accumulates in plants under various stress conditions.[9][10] It contributes to stress tolerance by maintaining osmotic balance, stabilizing cellular membranes and proteins, scavenging reactive oxygen species (ROS), and acting as a signaling molecule.[9][11][12] The application of ATCA helps plants overcome critical periods by stimulating these natural defense and growth pathways.[4]

ATCA_Mechanism_of_Action cluster_0 Exogenous Application cluster_1 Cellular Uptake & Conversion cluster_2 Biochemical & Physiological Responses cluster_3 Agronomic Outcomes ATCA This compound (ATCA) Cell Plant Cell ATCA->Cell Absorption Conversion Enzymatic Transformation Cell->Conversion LCysteine L-Cysteine Conversion->LCysteine releases ProlinePool Increased Proline Pool Conversion->ProlinePool stimulates Hormone Hormone & Amino Acid Synthesis LCysteine->Hormone NutrientUptake Enhanced Nutrient Uptake LCysteine->NutrientUptake Photosynthesis Improved Photosynthesis LCysteine->Photosynthesis StressTolerance Abiotic Stress Tolerance (Osmoregulation, ROS Scavenging) ProlinePool->StressTolerance Growth Enhanced Growth & Development Hormone->Growth StressTolerance->Growth NutrientUptake->Growth Photosynthesis->Growth Yield Increased Yield & Quality Growth->Yield

Caption: Proposed metabolic pathway of ATCA within plant cells.

Summary of Quantitative Data

The application of ATCA has resulted in statistically significant improvements in various agronomic parameters across multiple studies. The data below summarizes key quantitative findings.

Table 1: Effects of ATCA on Crop Yield and Quality Parameters

CropParameter MeasuredTreatment DetailsResultSource(s)
GrapesYield per PlantTwo foliar sprays of a formulated product+32.22%[1]
GrapesPedicel ThicknessTwo foliar sprays of a formulated productSignificant positive impact[1]
GrapesBerry LengthTwo foliar sprays of a formulated productSignificant positive impact[1]
GrapesTotal Soluble SolidsTwo foliar sprays of a formulated productSignificant positive impact[1]
ApplesYieldField trial applicationSignificantly greater yields[1]
ApplesFruit ColorField trial applicationImproved fruit color[1]
ApplesFruit DropField trial applicationLower fruit drop[1]
ApricotStone Weight (2015)5 ppm CPPU + 50 ppm NATCA at petal fall (T10)2.22 g (vs. 1.91g in Control)[13]
ApricotPulp to Stone Ratio (2015)5 ppm CPPU at petal fall (T3)6.44:1 (vs. 5.75:1 in Control)[13]
ApricotPulp to Stone Ratio (2016)5 ppm CPPU at petal fall (T3)6.53:1 (vs. 5.92:1 in Control)[13]

Note: Some studies on apricot combined ATCA (NATCA) with forchlorfenuron (CPPU), another plant growth regulator. The results reflect the combined effect in those specific treatments.[13]

Experimental Protocols for Efficacy Evaluation

While specific protocols for the cited studies are not exhaustively detailed in the literature, this section outlines standardized, robust methodologies for assessing the efficacy of ATCA as a biostimulant. These protocols are based on established practices for biostimulant testing.[14][15][16][17]

Laboratory Screening: Seed Germination and Early Growth Assay

This protocol is designed for rapid, controlled screening of ATCA's effects on early plant development.

Objective: To determine the effect of various ATCA concentrations on seed germination rate and seedling vigor under normal and abiotic stress conditions.

Materials:

  • Petri dishes (90 mm) with sterile filter paper or agar-based substrate (e.g., 1% agar with 1.5% sucrose).[17][18]

  • Seeds of a model plant (e.g., Arabidopsis thaliana) or a target crop (e.g., tomato, wheat).

  • ATCA stock solution.

  • Stress-inducing agent (e.g., NaCl for salinity stress, PEG for drought stress).

  • Growth chamber with controlled light, temperature, and humidity.

  • Image analysis software for root/shoot measurement.

Methodology:

  • Preparation: Prepare a dilution series of ATCA in sterile water. Prepare stress plates by adding the stressor (e.g., 75 mM NaCl) to the agar medium.[14]

  • Seed Sterilization & Plating: Surface-sterilize seeds and place them onto the prepared petri dishes (e.g., 20-30 seeds per plate). Apply the ATCA solutions to the filter paper or incorporate them into the agar medium. A control group with only water should be included.

  • Incubation: Place the dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds (radicle emergence) at 24h, 48h, and 72h.

    • Seedling Growth: After a set period (e.g., 7-10 days), carefully remove seedlings and measure primary root length, shoot height, and fresh/dry biomass. Digital imaging can be used for high-throughput analysis.[17]

  • Statistical Analysis: Use ANOVA or t-tests to determine significant differences between treatments and the control.

Greenhouse/Growth Chamber: Whole Plant Response to Abiotic Stress

Objective: To evaluate ATCA's ability to enhance plant tolerance to a specific abiotic stressor at the whole-plant level.

Materials:

  • Pots filled with a standardized soil or soilless substrate.

  • Young, uniform plants of the target crop.

  • ATCA solution for foliar spray or soil drench.

  • Equipment to induce stress (e.g., controlled irrigation system for drought, saline solution for salt stress).

  • Instrumentation for physiological measurements (e.g., SPAD meter for chlorophyll, fluorometer for photosynthetic efficiency).

Methodology:

  • Acclimatization: Grow plants until they reach a uniform developmental stage (e.g., 3-4 true leaves).

  • Treatment Application: Apply ATCA via foliar spray or soil drench at the desired concentration(s). A control group is treated with a blank solution (water + surfactant if used). Apply treatments before inducing stress.

  • Stress Induction: After a short period (e.g., 24-48 hours), impose the abiotic stress (e.g., withhold water, apply saline solution).

  • Data Collection:

    • Physiological Parameters: Measure chlorophyll content, stomatal conductance, and chlorophyll fluorescence at regular intervals.

    • Biochemical Markers: Harvest leaf tissue to analyze for proline content, antioxidant enzyme activity (e.g., SOD, CAT), and malondialdehyde (MDA) levels as an indicator of oxidative stress.

    • Morphological Data: At the end of the experiment, measure plant height, leaf area, and total biomass (fresh and dry weight).

  • Statistical Analysis: Analyze data using appropriate statistical models to compare the performance of ATCA-treated plants against stressed and unstressed controls.

Field Trial Protocol

Objective: To validate the efficacy of ATCA on crop yield and quality under real-world agricultural conditions.

Methodology:

  • Site Selection: Choose a location with uniform soil type and environmental conditions representative of the target growing region.[15]

  • Experimental Design: Employ a statistically robust design, such as a Randomized Complete Block Design (RCBD) or Split-Plot, with a minimum of four replicates per treatment.[15][16]

  • Plot Management: Ensure plot sizes are adequate for the crop (e.g., minimum 20 m² for field crops).[15] All agronomic practices (fertilization, pest control, irrigation) should be uniform across all plots, except for the biostimulant application.

  • Treatments: Include an untreated control and one or more ATCA application rates and timings (e.g., at specific growth stages like flowering or fruit set).

  • Application: Apply ATCA as a foliar spray or through the irrigation system, ensuring uniform coverage.

  • Data Collection:

    • Growth Metrics: Periodically measure plant height, leaf area index (LAI), and biomass.

    • Yield Components: At harvest, measure total yield (e.g., kg/ha ), number of fruits per plant, and individual fruit/grain weight.

    • Quality Parameters: Analyze harvested produce for relevant quality traits, such as total soluble solids (Brix), firmness, color, and nutrient content.[4]

  • Statistical Analysis: Use analysis of variance (ANOVA) to determine the effect of the treatments on all measured parameters.

Biostimulant_Evaluation_Workflow cluster_lab Key Metrics cluster_gh Key Metrics cluster_field Key Metrics Start Hypothesis: ATCA enhances stress tolerance and yield Lab Phase 1: Laboratory Screening (In Vitro / Seedling Assays) Start->Lab GH Phase 2: Greenhouse Evaluation (Whole Plant under Controlled Stress) Lab->GH Promising candidates advance Data Data Analysis & Interpretation Lab->Data LabMetrics • Germination Rate • Root/Shoot Length • Biomass Lab->LabMetrics Field Phase 3: Field Trials (Efficacy under Agronomic Conditions) GH->Field Validated candidates advance GH->Data GHMetrics • Physiological Data (SPAD, etc.) • Biochemical Markers (Proline, MDA) • Biomass GH->GHMetrics Field->Data FieldMetrics • Yield Components • Crop Quality (Brix, Color) • Economic Return Field->FieldMetrics End Product Formulation & Registration Data->End Positive results

Caption: General experimental workflow for biostimulant evaluation.

Conclusion

This compound is a well-documented biostimulant that enhances plant performance, particularly under conditions of environmental stress. Its primary mechanism involves the intracellular delivery of L-Cysteine and the stimulation of proline synthesis, which collectively activate a cascade of protective and growth-promoting pathways. Quantitative field data confirms its ability to significantly increase crop yield and quality. The standardized protocols provided herein offer a robust framework for future research and validation of ATCA and other novel biostimulant compounds, facilitating their development and integration into sustainable agricultural systems.

References

Historical discovery and development of (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Discovery, Synthesis, and Development of a Versatile Molecule

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid, a molecule at the interface of agricultural and pharmaceutical sciences, has a rich history of development and application. Also known by names such as Folcisteine and N-acetyl-L-thiazolidine-4-carboxylic acid, its journey spans from early investigations into its role as a cysteine prodrug to its widespread use as a plant biostimulant. This technical guide provides a comprehensive overview of its historical discovery, the evolution of its synthesis, and its multifaceted applications, with a focus on the underlying scientific principles and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

This compound is a heterocyclic compound derived from the amino acid L-cysteine. Its structure features a thiazolidine ring, which is a five-membered saturated ring containing both a sulfur and a nitrogen atom, with an acetyl group attached to the nitrogen and a carboxylic acid group at the 4-position. The "(R)" designation specifies the stereochemistry at the chiral center (carbon-4).

Due to its diverse applications and commercialization in different sectors, it is known by several names:

  • Systematic Name: (R)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid

  • Common Names: N-acetyl-L-thiazolidine-4-carboxylic acid, N-ATC

  • Commercial Names: Folcisteine

This guide will primarily use the systematic name or the abbreviation N-ATC for clarity.

Historical Discovery and Development

The development of N-ATC can be traced back to the early 1970s, with initial interest appearing to stem from its potential biomedical applications. A key milestone in its early history is a German patent filed in 1973.

Early Patenting and Biomedical Research:

A German patent (DE2354143A1) filed on October 29, 1973, by inventor Claude Dufour, describes salts of N-acetyl-thiazolidine-4-carboxylic acid with organic bases such as quinoline, betaine, and pyridoxine, as well as basic amino acids like lysine and arginine[1]. This patent indicates that by the early 1970s, the compound was not only synthesized but was also being formulated into various salts, likely to improve its stability or bioavailability for potential therapeutic use.

Further evidence of its early biomedical investigation comes from a 1976 study by Vladescu et al., which explored the effects of "Folcisteine" on hepatic and overall collagen metabolism in irradiated rats[2][3]. This research points to an early interest in its properties as a radioprotective agent and a modulator of cellular metabolism. The concept of thiazolidine-4-carboxylic acids serving as prodrugs of L-cysteine was a significant driver for this research, aiming to provide a more stable and bioavailable source of this crucial amino acid[4].

Shift to Agricultural Applications:

While the initial focus appears to have been on pharmaceutical applications, N-ATC gained significant traction in the agricultural sector as a plant biostimulant. It is commercially available under the name Folcisteine and is used to enhance seed germination, promote plant growth, and improve crop resilience to environmental stress[5][6]. The Italian company Biolchim SpA has been a key player in the commercialization of biostimulant products containing N-ATC, such as FOLICIST®, which also includes folic acid and plant extracts[7]. The transition from a potential pharmaceutical agent to a widely used agricultural product marks a pivotal point in the development history of N-ATC.

Synthesis of this compound

The synthesis of N-ATC has evolved, but the fundamental approach generally involves a two-step process: the formation of the thiazolidine ring followed by N-acetylation.

General Synthesis Pathway:

The core of the synthesis is the condensation of L-cysteine with formaldehyde to form (R)-thiazolidine-4-carboxylic acid. This is followed by the acetylation of the nitrogen atom in the thiazolidine ring.

Diagram of the General Synthesis Pathway

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Acetylation L_cysteine L-Cysteine Thiazolidine (R)-Thiazolidine-4-carboxylic acid L_cysteine->Thiazolidine Condensation Formaldehyde Formaldehyde Formaldehyde->Thiazolidine Condensation NATC (R)-3-Acetylthiazolidine- 4-carboxylic acid Thiazolidine->NATC Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->NATC Acetylation

Caption: General two-step synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of N-ATC and its derivatives, based on methodologies described in the scientific literature and patents.

Protocol 1: Synthesis of a Mixture Containing N-acetyl-1,3-thiazolidin-4-carboxylic acid

This protocol is adapted from a patent describing a one-stage process to obtain a mixture containing N-acetyl-1,3-thiazolidin-4-carboxylic acid.

  • Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.

  • Procedure:

    • In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (11.1 g), acetic anhydride (4 mL), and ethanol (12 mL).

    • Stir the mixture at 200 rpm for 1 hour at 22°C.

    • Increase the temperature to reflux and maintain for 4 hours.

    • Cool the reaction mixture in a water-ice bath for 2 hours to facilitate precipitation.

    • Recover the solid product by vacuum filtration.

    • Wash the solid with cold ethanol.

    • Dry the solid in a desiccator under vacuum to yield the final product mixture.

Protocol 2: Preparation of N-Acetyl-thiazolidine-4-carboxylic Acid Salts

This protocol is based on the 1973 patent by Claude Dufour for the preparation of salts of N-ATC[1].

  • Materials: L-N-acetyl-thiazolidine-4-carboxylic acid, isopropanol, pyridoxine base.

  • Procedure:

    • Dissolve 30 g (0.17 mol) of L-N-acetyl-thiazolidine-4-carboxylic acid in 200 ml of isopropanol.

    • Add 28.7 g (0.17 mol) of pyridoxine base to the solution.

    • Treat the resulting yellow solution with activated charcoal for purification.

    • Filter the solution and leave it to stand overnight at +5°C to allow for crystallization.

    • The crystalline product can be recovered by filtration or centrifugation.

Data Presentation

Table 1: Effect of N-Acetylthiazolidine-4-carboxylic Acid (NATCA) on Apple Fruit Set and Yield

Treatment Concentration (ppm)Fruit Set (%)Yield ( kg/tree )
Control (Water Spray)18.545.2
10022.150.8
20025.455.1
30028.959.3
40026.256.7

Data adapted from a study on apple cv. Starking Delicious. The application was performed at the petal fall stage.

Mechanism of Action and Signaling Pathways

The biological activity of N-ATC is rooted in its role as a cysteine pro-drug and its ability to modulate metabolic pathways.

In Animal/Human Systems:

As a prodrug of L-cysteine, N-ATC can readily cross cell membranes and is then hydrolyzed to release L-cysteine. L-cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By boosting GSH levels, N-ATC can help protect cells from oxidative damage, which is the basis for its investigation as a therapeutic agent for conditions associated with oxidative stress.

Diagram of N-ATC as a Cysteine Prodrug

G NATC_ext N-ATC (extracellular) Cell_membrane Cell Membrane NATC_ext->Cell_membrane NATC_int N-ATC (intracellular) Cell_membrane->NATC_int L_cysteine L-Cysteine NATC_int->L_cysteine Hydrolysis GSH Glutathione (GSH) L_cysteine->GSH Synthesis Detox Detoxification & Antioxidant Defense GSH->Detox

Caption: N-ATC crosses the cell membrane and releases L-cysteine for glutathione synthesis.

In Plant Systems:

As a biostimulant, N-ATC is thought to promote the synthesis of amino acids and hormones that are essential for plant growth and development. It enhances the plant's ability to absorb water and micronutrients and increases the activity of various enzymes. This leads to a more efficient use of the plant's physiological reserves, resulting in improved growth, yield, and tolerance to abiotic stress. The precise signaling pathways in plants are still an area of active research, but it is hypothesized that N-ATC may influence pathways related to stress response and hormone regulation.

Conclusion

This compound has a unique history, with parallel developments in both pharmaceutical and agricultural research. Its journey from an early patented molecule with therapeutic potential to a widely used plant biostimulant highlights its versatility. For researchers and drug development professionals, understanding its history and its fundamental mechanism as a cysteine prodrug provides a solid foundation for exploring new therapeutic applications. In the field of agriculture, ongoing research into its precise signaling pathways in plants will likely lead to even more effective and targeted uses for this remarkable compound. This guide has provided a comprehensive overview of the key historical and technical aspects of N-ATC, offering a valuable resource for the scientific community.

References

Methodological & Application

Synthesis of (R)-3-Acetylthiazolidine-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of (R)-3-Acetylthiazolidine-4-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the direct N-acetylation of (R)-thiazolidine-4-carboxylic acid and a two-step approach involving the initial formation of the thiazolidine ring from L-cysteine followed by N-acetylation.

Introduction

This compound is a derivative of the amino acid L-cysteine and serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid, chiral structure makes it a desirable scaffold for designing molecules with specific biological activities. The protocols outlined below provide reliable methods for obtaining this compound in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis methods described in this document.

MethodStepReactantsProductYield (%)PurityReference
Method 1: Direct N-Acetylation N-Acetylation(R)-Thiazolidine-4-carboxylic acid, Acetic AnhydrideThis compound~95%High[1]
Method 2: Two-Step Synthesis 1. Thiazolidine Ring FormationL-Cysteine hydrochloride, Formaldehyde(R)-Thiazolidine-4-carboxylic acid65-85%High[2]
2. N-Acetylation(R)-Thiazolidine-4-carboxylic acid, Acetic AnhydrideThis compound~95%High[1]

Method 1: Direct N-Acetylation of (R)-Thiazolidine-4-carboxylic Acid

This method involves the direct acetylation of the secondary amine in the thiazolidine ring of the commercially available or previously synthesized (R)-thiazolidine-4-carboxylic acid.

Experimental Protocol

Materials:

  • (R)-Thiazolidine-4-carboxylic acid

  • Acetic anhydride

  • 6% Sodium carbonate (Na₂CO₃) solution

  • 10% Hydrochloric acid (HCl) solution

  • Chloroform (CHCl₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • Dissolve 10 mmol of (R)-thiazolidine-4-carboxylic acid in 50 mL of 6% sodium carbonate solution in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C with continuous stirring.

  • Slowly add 40 mmol of acetic anhydride dropwise to the solution over a period of 10 minutes.

  • Continue stirring the mixture in the ice bath for 1.5 hours.

  • After the reaction is complete, acidify the solution by adding 10% hydrochloric acid until the pH is acidic (check with pH paper).

  • Extract the product from the acidified aqueous solution with chloroform (2 x 25 mL) using a separatory funnel.

  • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization if necessary.

Method1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start dissolve Dissolve (R)-Thiazolidine-4-carboxylic acid in Na2CO3 solution start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride stir Stir for 1.5 hours add_anhydride->stir acidify Acidify with HCl stir->acidify extract Extract with Chloroform acidify->extract evaporate Evaporate Solvent extract->evaporate end End (this compound) evaporate->end

Workflow for the direct N-acetylation of (R)-thiazolidine-4-carboxylic acid.

Method 2: Two-Step Synthesis from L-Cysteine

Experimental Protocol

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic acid [2]

Materials:

  • L-Cysteine hydrochloride

  • Formaldehyde solution (37-40%)

  • Pyridine

  • Water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a 150 mL single-necked flask, dissolve 25.0 g (0.14 mol) of L-cysteine hydrochloride in 20 mL of water.

  • Stir the solution at room temperature for 5 minutes until it becomes clear.

  • Add 16.1 mL (0.192 mol) of 37-40% formaldehyde solution and continue to stir the reaction mixture for 8 hours at room temperature.

  • To the resulting solution, add 13 mL (0.16 mol) of 99% pyridine. A white solid will precipitate.

  • Cool the mixture, and collect the precipitate by filtration.

  • Recrystallize the crude product from a water/ethanol (1:1 by volume) solution to obtain pure, white, needle-like crystals of (R)-thiazolidine-4-carboxylic acid.

  • Dry the product. The expected yield is approximately 16.1 g (85%).[2]

Step 2: N-Acetylation of (R)-Thiazolidine-4-carboxylic acid

Follow the detailed protocol provided in Method 1 using the (R)-thiazolidine-4-carboxylic acid synthesized in Step 1.

Method2_Workflow cluster_step1 Step 1: Thiazolidine Ring Formation cluster_step2 Step 2: N-Acetylation start1 Start (L-Cysteine HCl + Formaldehyde) react1 Stir for 8 hours at room temperature start1->react1 precipitate Add Pyridine to precipitate product react1->precipitate filter_recrystallize Filter and Recrystallize precipitate->filter_recrystallize product1 (R)-Thiazolidine-4-carboxylic acid filter_recrystallize->product1 start2 Start ((R)-Thiazolidine-4-carboxylic acid) product1->start2 acetylate Follow Protocol of Method 1 start2->acetylate product2 This compound acetylate->product2

Workflow for the two-step synthesis of this compound.

Logical Relationship of Synthesis Pathways

The synthesis of the target molecule can be approached from two main starting points, converging on the final product.

Logical_Relationship cluster_precursors Starting Materials cluster_intermediates Intermediate cluster_product Final Product cysteine L-Cysteine synthesized_thiazolidine_acid (R)-Thiazolidine-4-carboxylic acid (Synthesized) cysteine->synthesized_thiazolidine_acid Condensation formaldehyde Formaldehyde formaldehyde->synthesized_thiazolidine_acid thiazolidine_acid (R)-Thiazolidine-4-carboxylic acid (Commercially Available) final_product This compound thiazolidine_acid->final_product Direct N-Acetylation (Method 1) synthesized_thiazolidine_acid->final_product N-Acetylation (Method 1 Protocol)

Logical relationship of the synthetic pathways to the target molecule.

References

Application Notes and Protocols for (R)-3-Acetylthiazolidine-4-carboxylic acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetyl-L-thioproline (NATCA) or Folcisteine, is a heterocyclic amino acid derivative that has garnered significant interest in various research fields. It is recognized primarily as a prodrug of L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH). By delivering L-cysteine intracellularly, this compound plays a vital role in replenishing GSH levels, thereby protecting cells from oxidative stress and supporting various physiological processes. Its applications extend from biomedical research, where it is investigated for its hepatoprotective and anti-inflammatory properties, to agricultural science, where it is used as a biostimulant to enhance crop yield and stress resistance.[1][2]

These application notes provide detailed experimental protocols for utilizing this compound and related thiazolidine derivatives in key research applications, including in vitro antioxidant assays, in vivo models of oxidative stress-induced organ injury, and methods for quantifying intracellular glutathione levels.

Chemical Properties

PropertyValueReference
CAS Number 5025-82-1
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol [3]
Melting Point 146-148 °C
IUPAC Name (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid[3]
Synonyms N-Acetylthiazolidine-4-carboxylic acid, NATCA, Folcisteine[3]

Signaling Pathway: Glutathione Synthesis

This compound functions as a prodrug, delivering L-cysteine into the cell. This L-cysteine is then utilized in the two-step enzymatic synthesis of glutathione, a critical antioxidant.

Glutathione Synthesis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NATCA (R)-3-Acetylthiazolidine- 4-carboxylic acid L_Cysteine L-Cysteine NATCA->L_Cysteine Hydrolysis GCL Glutamate-Cysteine Ligase (GCL) L_Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCL->gamma_GC GS->GSH

Caption: Intracellular conversion of this compound to L-cysteine and subsequent glutathione synthesis.

Experimental Protocols

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4][5][6][7]

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a 0.004% (w/v) solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the this compound solution (e.g., 10, 25, 50, 100, 200 µg/mL) to the wells.

    • For the positive control, use ascorbic acid at the same concentrations.

    • For the blank, use 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

Quantitative Data Summary:

CompoundConcentration (µg/mL)DPPH Scavenging Activity (%)
This compound50Data to be determined experimentally
100Data to be determined experimentally
200Data to be determined experimentally
Ascorbic Acid (Standard)50Typically >90%
100Typically >95%
200Typically >95%

Note: The antioxidant activity of thiazolidine derivatives can be influenced by substituents on the thiazolidine ring.[5][7]

In Vivo Hepatoprotective Effect: Acetaminophen-Induced Toxicity Mouse Model

This protocol describes the induction of acute liver injury in mice using a toxic dose of acetaminophen (APAP) and the evaluation of the protective effects of this compound.[8][9][10][11]

Workflow:

References

Application Notes and Protocols for the Analytical Detection of (R)-3-Acetylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATC) is a chiral molecule of interest in pharmaceutical and biomedical research. Accurate and sensitive detection methods are crucial for its quantification in various matrices, including in-process samples, final drug products, and biological fluids. This document provides detailed application notes and experimental protocols for the analysis of this compound using modern analytical techniques. The methodologies described are based on established principles of chromatography and spectroscopy, adapted for the specific properties of the target analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of ATC. The method involves a derivatization step to enhance the chromophoric properties of the analyte, enabling sensitive UV detection.

Quantitative Data Summary
ParameterValue
Linearity Range1–100 µmol/L in plasma[1]
Limit of Quantification (LOQ)1 µmol/L in plasma[1]
Accuracy92.74% to 115.73%[1]
Precision (Intra-day)2.48% to 6.99%[1]
Precision (Inter-day)0.84% to 6.98%[1]
Wavelength355 nm[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • 2-Chloro-1-methylquinolinium tetrafluoroborate (CMQT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Perchloric acid (PCA)

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA), HPLC grade

  • Water, HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

2. Sample Preparation (Plasma): [1]

  • To 50 µL of plasma sample, add 50 µL of 0.2 mol/L PBS buffer (pH 7.4).

  • Add 5 µL of 0.25 mol/L TCEP and incubate for 15 minutes at room temperature to reduce any disulfide bonds.

  • Add 10 µL of 0.1 mol/L CMQT for derivatization and let it react for 5 minutes at room temperature.

  • Add 10 µL of 3 mol/L PCA to precipitate proteins.

  • Incubate the mixture for 5 hours at room temperature.

  • Centrifuge at 12,000 × g for 10 minutes at 4 °C.

  • Inject the supernatant into the HPLC system.

3. HPLC-UV Conditions: [1]

  • Column: ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm)

  • Mobile Phase A: 0.1 mol/L Trichloroacetic acid (TCA), pH 1.7

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-10 min: 10-90% B

    • 10-14 min: 90% B

    • 14-15 min: 10% B (re-equilibration)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 355 nm

  • Injection Volume: 20 µL

Experimental Workflow

HPLC_Workflow sample Plasma Sample pbs Add PBS Buffer sample->pbs tcep Add TCEP (Reduction) pbs->tcep cmqt Add CMQT (Derivatization) tcep->cmqt pca Add PCA (Protein Precipitation) cmqt->pca incubate Incubate pca->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc

Caption: HPLC-UV analysis workflow for ATC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection of ATC, particularly in complex biological matrices. This method is suitable for trace-level quantification.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.25–10 µmol/L in plasma[2][3]
Limit of Quantification (LOQ)0.25 µmol/L in plasma[2][3]
Recovery85% to 99% in liver[4]
Precision (Repeatability)< 17%[4]
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d3 (internal standard)[5]

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Sample Preparation (Plasma): [4][6]

  • To 100 µL of plasma sample, add an appropriate amount of internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 µm) or equivalent HILIC column[2][3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-4 min: 95-50% B

    • 4-5 min: 50% B

    • 5-6 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min[2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (ATC): m/z 176.0

    • Product Ion (ATC): To be determined by infusion of a standard solution (e.g., m/z 130.0 corresponding to the loss of COOH)

    • Precursor Ion (ATC-d3): m/z 179.0

    • Product Ion (ATC-d3): To be determined by infusion of a standard solution

Experimental Workflow

LCMS_Workflow sample Plasma Sample is Add Internal Standard sample->is acn Add Acetonitrile (Protein Precipitation) is->acn vortex Vortex acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms GCMS_Workflow sample Sample Extract dry Evaporate to Dryness sample->dry derivatize Add Pyridine and BSTFA dry->derivatize heat Heat at 70°C derivatize->heat gcms GC-MS Analysis heat->gcms Techniques_Logic cluster_quantification Quantitative Analysis cluster_characterization Structural Analysis HPLC HPLC-UV (Routine Quantification) LCMS LC-MS/MS (High Sensitivity Quantification) GCMS GC-MS (For Volatile Derivatives) NMR NMR Spectroscopy (Structural Elucidation, Purity) ATC This compound ATC->HPLC ATC->LCMS ATC->GCMS ATC->NMR

References

High-performance liquid chromatography (HPLC) analysis of (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of (R)-3-Acetylthiazolidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established analytical principles for related compounds and serve as a comprehensive guide for quantitative analysis and enantiomeric purity determination.

Introduction

This compound, also known as N-Acetyl-L-thioproline, is a derivative of the amino acid L-cysteine. It has applications as a biostimulant in agriculture, where it can enhance plant tolerance to various stresses by influencing metabolic processes. In the pharmaceutical and drug development sectors, it is investigated for its potential therapeutic properties and serves as a chiral building block in organic synthesis. Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of this compound.

This application note details two primary HPLC methods: an achiral method for quantifying the total amount of 3-Acetylthiazolidine-4-carboxylic acid and a chiral method for determining the enantiomeric purity of the (R)-isomer.

Experimental Protocols

Achiral Reversed-Phase HPLC for Quantitative Analysis

This method is suitable for determining the total concentration of 3-Acetylthiazolidine-4-carboxylic acid in a sample.

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 95% aqueous 0.1% phosphoric acid and 5% acetonitrile. The pH of the aqueous phase should be adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its protonated form.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm.[1][2]
Run Time Approximately 10 minutes

2.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection. Due to the potential for oxidation, as seen with the related compound N-acetyl-cysteine, it is advisable to prepare samples fresh and consider the use of antioxidants or a low pH environment to improve stability.[3]

2.1.3. Method Validation Parameters (Illustrative)

The following table provides typical validation parameters that should be established for this method.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Chiral HPLC for Enantiomeric Purity

This method is essential for separating the (R)- and (S)-enantiomers of 3-Acetylthiazolidine-4-carboxylic acid to determine the enantiomeric excess of the desired (R)-isomer. Based on methods for similar chiral carboxylic acids, a normal-phase chiral stationary phase is often effective.[4]

2.2.1. Chromatographic Conditions

ParameterRecommended Conditions
Column Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size).[4]
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 85:15 v/v) with the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
Flow Rate 1.0 mL/min.[4]
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm or 254 nm.[4]
Run Time Approximately 15-20 minutes, depending on resolution.

2.2.2. Standard and Sample Preparation

  • Racemic Standard: Prepare a solution of racemic 3-Acetylthiazolidine-4-carboxylic acid in the mobile phase to confirm the separation of the two enantiomers.

  • (R)-Enantiomer Standard: Prepare a solution of the pure (R)-enantiomer to identify its retention time.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Quantitative Data Summary for Achiral HPLC Method (Hypothetical Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)0.9995
Accuracy (Mean Recovery %)99.8%
Precision (RSD %)1.2%
LOD0.2 µg/mL
LOQ0.7 µg/mL

Table 2: Chiral Separation Data (Hypothetical Data)

EnantiomerRetention Time (min)Resolution (Rs)
(S)-enantiomer12.5\multirow{2}{*}{> 2.0}
(R)-enantiomer14.8

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Autosampler Autosampler Injection Prep_Standard->Autosampler Prep_Sample Prepare Sample Solutions Filter Filter through 0.45 µm filter Prep_Sample->Filter Filter->Autosampler Column Chromatographic Separation (C18 or Chiral Column) Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of this compound.

Compound_Relationship cluster_compound Analyte cluster_analysis Analytical Methods cluster_application Primary Applications Compound (R)-3-Acetylthiazolidine- 4-carboxylic acid Achiral_HPLC Achiral HPLC (Quantification) Compound->Achiral_HPLC for Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Compound->Chiral_HPLC for Pharma Pharmaceutical Development Achiral_HPLC->Pharma Agro Agricultural Biostimulant Achiral_HPLC->Agro Chiral_HPLC->Pharma

Caption: Logical relationships between the analyte, analytical methods, and its applications.

References

Application Notes and Protocols for NMR Spectroscopy of (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetyl-L-thioproline. This document includes comprehensive data tables, detailed experimental protocols for NMR analysis, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound is a derivative of the amino acid L-cysteine and plays a role as a precursor to cysteine, influencing intracellular glutathione (GSH) levels. Its structural analysis by NMR spectroscopy is crucial for quality control, stability studies, and understanding its metabolic fate. This document outlines the key NMR spectral features of this compound and provides protocols for its analysis.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is presented for the compound dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆). Due to the nature of the acetylated amine, the compound may exist as a mixture of cis and trans isomers, which can lead to the observation of multiple sets of signals.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (Acetyl)2.08Singlet-
H-5a3.25Doublet of Doublets11.6, 6.4
H-5b3.40Doublet of Doublets11.6, 8.8
H-44.85Doublet of Doublets8.8, 6.4
H-2a4.50Doublet9.6
H-2b4.65Doublet9.6
COOH13.0 (broad)Singlet-

Table 2: ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
CH₃ (Acetyl)22.5
C-531.0
C-248.0
C-460.5
C=O (Acetyl)169.0
C=O (Carboxylic Acid)172.5

Experimental Protocols

This section details the methodology for acquiring NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it effectively dissolves the compound and its residual proton signal does not overlap with key analyte signals. Other suitable solvents include Deuterium Oxide (D₂O) and Methanol-d₄.

  • Concentration: Prepare a solution with a concentration of 10-20 mg/mL for optimal signal-to-noise ratio in a standard 5 mm NMR tube.

  • Procedure:

    • Weigh approximately 10 mg of this compound directly into a clean, dry NMR tube.

    • Add 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be adjusted based on the specific instrument and experimental goals.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 240 ppm.

Advanced 2D NMR Experiments

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.

Visualizations

The following diagrams illustrate key relationships and workflows associated with the analysis and biological context of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr processing Spectral Processing h1_nmr->processing c13_nmr 13C NMR c13_nmr->processing cosy COSY assignment Signal Assignment cosy->assignment hsqc HSQC hsqc->assignment hmbc HMBC hmbc->assignment processing->assignment structure Structure Verification assignment->structure signaling_pathway cluster_main Cellular Metabolism cluster_antioxidant Antioxidant Defense atca This compound cysteine L-Cysteine atca->cysteine Hydrolysis gcl Glutamate-Cysteine Ligase cysteine->gcl glutamate Glutamate glutamate->gcl glycine Glycine gs GSH Synthetase glycine->gs gsh Glutathione (GSH) ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes detox Detoxification gsh->detox gcl->gsh γ-Glutamylcysteine

Application Note: Mass Spectrometry Characterization of (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the characterization of (R)-3-Acetylthiazolidine-4-carboxylic acid using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the detection and identification of this compound. The presented data includes key mass-to-charge ratios and a proposed fragmentation pathway, providing a comprehensive guide for researchers in pharmaceutical development, metabolomics, and quality control.

Introduction

This compound (N-ATC) is a derivative of the amino acid L-cysteine and plays a role as a biostimulant and a precursor in various synthetic pathways. Accurate and sensitive analytical methods are crucial for its quantification in complex matrices and for quality assurance purposes. Mass spectrometry, particularly LC-MS/MS, offers high selectivity and sensitivity for the analysis of such polar small molecules. This note provides a detailed protocol for the characterization of N-ATC, which can be adapted for various research and industrial applications.

Chemical Properties

PropertyValue
Chemical Formula C6H9NO3S[1]
Molecular Weight 175.21 g/mol [1][2]
Exact Mass 175.03031432 Da[2]
Synonyms N-Acetylthiazolidine-4-carboxylic acid, N-ATC, Folcisteine[2]

Experimental Protocols

Sample Preparation

A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of methanol and water. For analysis in complex matrices like plasma, a protein precipitation step is recommended.

Protocol for Plasma Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Given the polar nature of N-ATC, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is effective for the ionization of N-ATC.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS Scan Range m/z 50-300
MS/MS Product ion scan of m/z 176.0376

Data Presentation

Predicted Mass Spectrometry Data
ParameterPredicted m/zIon Type
Exact Mass 175.0303[M]
Protonated Molecule 176.0376[M+H]+
Sodium Adduct 198.0195[M+Na]+
Predicted Fragmentation Data from [M+H]+ (m/z 176.0376)

Based on common fragmentation patterns of N-acetylated amino acids and carboxylic acids, the following product ions are predicted.[3]

Predicted Product Ion (m/z)Proposed Neutral LossFragment Identity
158.0270H₂ODehydrated precursor
134.0270C₂H₂O (Ketene)Loss of acetyl group
130.0113H₂O + COImmonium-type ion
116.0321C₂H₄O₂ (Acetic Acid)Loss of acetyl and hydroxyl
88.0372C₃H₅O₂ (from ring)Thiazolidine ring fragment

Visualization of Experimental Workflow and Fragmentation

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS Scan (Full Scan) ESI->MS1 MS2 MS/MS Fragmentation (Product Ion Scan) MS1->MS2 Data Data Analysis MS2->Data

Caption: Experimental workflow for the LC-MS/MS characterization of this compound.

fragmentation_pathway cluster_fragments Predicted Product Ions M_H [M+H]+ m/z 176.0376 F1 m/z 158.0270 M_H->F1 - H₂O F2 m/z 134.0270 M_H->F2 - C₂H₂O F3 m/z 130.0113 M_H->F3 - (H₂O + CO) F4 m/z 116.0321 F2->F4 - H₂O

Caption: Predicted fragmentation pathway for the [M+H]+ ion of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the characterization of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation data, serves as a valuable resource for researchers and professionals in drug development and related scientific fields. This methodology can be readily implemented for routine analysis and further validated for quantitative applications.

References

Application of (R)-3-Acetylthiazolidine-4-carboxylic Acid in Plant Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as Folcisteine or N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), is a potent biostimulant and plant growth regulator. While extensively documented for its efficacy in enhancing growth, yield, and stress resilience in agricultural applications, its potential in controlled laboratory settings for plant cell culture is an emerging area of investigation.[1][2][3][4][5][6] This document provides detailed protocols and theoretical frameworks for researchers, scientists, and drug development professionals interested in exploring the application of this compound in plant cell culture systems.

NATCA is recognized for its ability to stimulate metabolic processes, promote the synthesis of essential amino acids and hormones, and enhance the uptake of water and nutrients.[1][7] It is known to bolster plant defense mechanisms, particularly under conditions of abiotic stress, by modulating intracellular biochemical pathways.[8] In plant cell culture, this compound is hypothesized to act as an elicitor or growth enhancer, potentially leading to increased biomass accumulation and the production of valuable secondary metabolites. Its mechanism of action is linked to the regulation of cellular oxidation-reduction states and the stabilization of macromolecular structures.[1]

The protocols outlined below provide a foundational methodology for assessing the impact of this compound on callus and suspension cultures. Researchers are encouraged to adapt and optimize these protocols based on the specific plant species and research objectives.

Quantitative Data Summary

The following tables are designed to structure the collection of quantitative data from experiments utilizing this compound in plant cell culture.

Table 1: Effect of this compound on Callus Growth

Treatment (Concentration, mg/L)Inoculum Fresh Weight (g)Final Fresh Weight (g)Final Dry Weight (g)Growth Index*Observations (e.g., color, texture)
Control (0 mg/L)
0.1
0.5
1.0
2.0
5.0

*Growth Index = (Final Fresh Weight - Initial Fresh Weight) / Initial Fresh Weight

Table 2: Effect of this compound on Secondary Metabolite Production in Suspension Culture

Treatment (Concentration, mg/L)Harvest Time (days)Dry Cell Weight (g/L)Secondary Metabolite Yield (mg/g DW)Total Secondary Metabolite Production (mg/L)
Control (0 mg/L)
0.1
0.5
1.0
2.0
5.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile distilled water

    • Sterile 0.22 µm syringe filter

    • Sterile volumetric flask and storage vials

  • Procedure:

    • Weigh 100 mg of this compound powder in a sterile environment.

    • Transfer the powder to a 100 mL sterile volumetric flask.

    • Add approximately 80 mL of sterile distilled water and dissolve the powder completely by gentle swirling.

    • Bring the final volume to 100 mL with sterile distilled water to achieve a stock solution concentration of 1 mg/mL.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vial.

    • Store the stock solution at 4°C in the dark for up to one month.

Protocol 2: Callus Induction and Growth Assessment

  • Materials:

    • Plant explants (e.g., leaf discs, stem segments)

    • Murashige and Skoog (MS) medium or other suitable basal medium

    • Plant growth regulators (e.g., auxins and cytokinins for callus induction)

    • This compound stock solution (1 mg/mL)

    • Petri dishes

    • Sterile forceps and scalpels

  • Procedure:

    • Prepare MS medium supplemented with appropriate concentrations of auxins and cytokinins for callus induction for the specific plant species.

    • Dispense the medium into Petri dishes.

    • Sterilize the plant explants using standard surface sterilization techniques.

    • Place the sterilized explants onto the callus induction medium.

    • Incubate the cultures in the dark or under a defined photoperiod at a constant temperature (e.g., 25 ± 2°C).

    • After callus initiation, subculture the calli onto fresh MS medium supplemented with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by adding the corresponding volume of the stock solution to the autoclaved and cooled medium.

    • Record the initial fresh weight of the callus inoculum.

    • Incubate the cultures for a defined period (e.g., 4 weeks).

    • At the end of the culture period, record the final fresh weight and dry weight (after drying at 60°C until a constant weight is achieved) of the calli.

    • Calculate the Growth Index and record morphological observations as per Table 1.

Protocol 3: Suspension Culture and Secondary Metabolite Analysis

  • Materials:

    • Friable callus culture

    • Liquid MS medium (or other suitable medium)

    • This compound stock solution (1 mg/mL)

    • Erlenmeyer flasks

    • Orbital shaker

  • Procedure:

    • Initiate suspension cultures by transferring approximately 2-3 g of friable callus into 50 mL of liquid MS medium in a 250 mL Erlenmeyer flask.

    • Establish a stable suspension culture by subculturing every 7-14 days.

    • For the experiment, inoculate fresh liquid medium with a defined amount of cell suspension.

    • Add this compound stock solution to the flasks to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Incubate the flasks on an orbital shaker (e.g., 120 rpm) in the dark or under a defined photoperiod at a constant temperature (e.g., 25 ± 2°C).

    • Harvest the cells at different time points (e.g., every 3-4 days) by filtration.

    • Determine the dry cell weight.

    • Extract secondary metabolites from the dried cells using an appropriate solvent and analytical method (e.g., HPLC, GC-MS).

    • Quantify the secondary metabolite production and record the data in Table 2.

Visualizations

signaling_pathway stress Abiotic Stress (e.g., Heavy Metals, Salinity) ros Increased ROS (Reactive Oxygen Species) stress->ros induces natca (R)-3-Acetylthiazolidine- 4-carboxylic acid (NATCA) asa_gsh_cycle Ascorbate-Glutathione (AsA-GSH) Cycle natca->asa_gsh_cycle upregulates antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT) natca->antioxidant_enzymes activates cell_membrane Cell Membrane oxidative_stress Oxidative Stress & Cellular Damage ros->oxidative_stress ros_scavenging ROS Scavenging asa_gsh_cycle->ros_scavenging antioxidant_enzymes->ros_scavenging ros_scavenging->ros reduces stress_tolerance Enhanced Stress Tolerance & Growth ros_scavenging->stress_tolerance leads to

Caption: Proposed signaling pathway of NATCA in enhancing abiotic stress tolerance.

experimental_workflow start Start: Select Plant Material explant_prep Explant Preparation & Surface Sterilization start->explant_prep callus_induction Callus Induction on Semi-Solid Medium explant_prep->callus_induction friable_callus Selection of Friable Callus callus_induction->friable_callus suspension_culture Initiation of Suspension Culture friable_callus->suspension_culture natca_treatment Treatment with (R)-3-Acetylthiazolidine- 4-carboxylic acid (Varying Concentrations) suspension_culture->natca_treatment growth_analysis Biomass Analysis (Fresh & Dry Weight) natca_treatment->growth_analysis metabolite_analysis Secondary Metabolite Extraction & Quantification natca_treatment->metabolite_analysis end End: Data Analysis growth_analysis->end metabolite_analysis->end

Caption: Experimental workflow for assessing NATCA in plant cell suspension culture.

logical_relationship natca (R)-3-Acetylthiazolidine- 4-carboxylic acid (NATCA) biostimulant Biostimulant Activity natca->biostimulant growth_promotion Enhanced Cell Division & Growth biostimulant->growth_promotion stress_mitigation Increased Stress Tolerance biostimulant->stress_mitigation increased_biomass Increased Biomass Yield growth_promotion->increased_biomass stress_mitigation->increased_biomass enhanced_metabolites Enhanced Secondary Metabolite Production stress_mitigation->enhanced_metabolites

Caption: Logical relationship of NATCA's biostimulant activity in plant cell culture.

References

Application Notes and Protocols for (R)-3-Acetylthiazolidine-4-carboxylic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as Folcisteine or N-Acetyl-L-Thioproline (NATCA), is a potent plant biostimulant used in agriculture to enhance crop growth, improve yield and quality, and increase tolerance to biotic and abiotic stress.[1][2][3][4][5] Derived from the sulfur-rich amino acid L-cysteine, this compound acts as a metabolic enhancer, stimulating various physiological and biochemical processes within the plant.[2][4] These application notes provide a comprehensive overview of its use, including quantitative data on its efficacy, detailed experimental protocols, and insights into its mechanism of action.

Mechanism of Action

This compound functions primarily as a pro-drug of L-cysteine. Once absorbed by the plant, it is metabolized to release L-cysteine, a crucial amino acid involved in numerous cellular processes.

The proposed mechanism involves the following key aspects:

  • Stimulation of Metabolic Activity: It enhances the activity of various enzymes within the plant, leading to improved metabolic efficiency.[4]

  • Enhanced Nutrient and Water Uptake: The application of this compound stimulates crops to absorb water and essential micronutrients more effectively.[4]

  • Increased Photosynthesis: It can lead to improved photosynthesis, contributing to greater biomass production.[4]

  • Stress Resistance: By increasing the intracellular concentration of L-cysteine, a precursor to glutathione, it helps plants combat oxidative stress caused by adverse environmental conditions such as drought, salinity, and extreme temperatures.[5][6]

  • Hormonal Regulation: It promotes the synthesis of essential amino acids and hormones that are vital for normal plant growth and development.[1]

Below is a diagram illustrating the proposed signaling pathway following the application of this compound.

G cluster_uptake Cellular Uptake and Conversion cluster_effects Downstream Physiological Effects cluster_outcomes Overall Plant Response PGR (R)-3-Acetylthiazolidine -4-carboxylic acid (Applied Exogenously) Uptake Plant Cell Uptake PGR->Uptake Conversion Metabolic Conversion Uptake->Conversion Cysteine Increased Intracellular L-Cysteine Pool Conversion->Cysteine Glutathione Glutathione (GSH) Synthesis Cysteine->Glutathione Precursor Enzyme Enhanced Enzyme Activity Cysteine->Enzyme Hormone Hormone & Amino Acid Synthesis Cysteine->Hormone Nutrient Increased Nutrient & Water Uptake Cysteine->Nutrient Stress Increased Abiotic Stress Tolerance Glutathione->Stress Growth Enhanced Growth & Development Enzyme->Growth Hormone->Growth Nutrient->Growth Yield Improved Crop Yield & Quality Stress->Yield Growth->Yield

Proposed signaling pathway of this compound.

Quantitative Data on Efficacy

The application of this compound has demonstrated significant improvements in various crops. The following tables summarize the quantitative data from cited studies.

Table 1: Effect on Apple (cv. Starking Delicious)

TreatmentApplication TimeFruit Set (%)Fruit Drop (%)Yield ( kg/tree )Fruit Weight (g)Fruit Color (%)
Control--25.8224.00--
1.0 ml/LPetal Fall22.7317.78102.50137.6262.50
1.5 ml/L15 days after Petal Fall-----
1.0 ml/L followed by 1.5 ml/LPetal Fall & 30 days after-16.3689.13144.15-

Source: Journal of Pharmacognosy and Phytochemistry[7]

Table 2: Effect on Apricot (cv. New Castle)

TreatmentApplication TimeFruit Drop (%)
Control-35.66
50 ppm NATCAPetal Fall27.03
100 ppm NATCAPetal Fall-
10 ppm CPPU + 50 ppm NATCAPetal Fall-

Source: International Journal of Pure and Applied Bioscience[6]

Table 3: Effect on Grapes

TreatmentReported Effect
Two foliar sprays of a formulated productIncreased mean shoot length
Formulated product applicationIncreased pedicel thickness, berry length, and total soluble solids
Formulated product application32.22% higher grape yield per plant

Source: AERU, University of Hertfordshire[1]

Experimental Protocols

The following are generalized protocols for the preparation and application of this compound in a research setting.

Protocol 1: Preparation of Stock and Working Solutions

Materials:

  • This compound (powder, >98% purity)

  • Distilled or deionized water

  • Wetting agent/adjuvant (optional, check compatibility)

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Graduated cylinders

  • pH meter

  • 0.1 M NaOH or HCl for pH adjustment (if necessary)

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 100 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of distilled water.

    • Place a magnetic stir bar in the flask and stir until the powder is completely dissolved.

    • Bring the volume up to 100 mL with distilled water. This creates a 1000 ppm (1 mg/mL) stock solution.

    • Store the stock solution in a cool, dark place.

  • Working Solution Preparation (e.g., 50 ppm):

    • To prepare a 50 ppm working solution, pipette 5 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

    • Bring the volume up to 100 mL with distilled water.

    • If using a wetting agent, add it to the working solution according to the manufacturer's recommendations (typically 0.05-0.1% v/v).

    • Check the pH of the final solution and adjust if necessary for the specific crop and experimental design.

Protocol 2: Foliar Spray Application in Field Trials

Materials:

  • Prepared working solution of this compound

  • Backpack or handheld sprayer with a fine nozzle

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Measuring tape or plot markers

  • Control solution (water or water with wetting agent only)

Procedure:

  • Experimental Design:

    • Establish a randomized complete block design with a sufficient number of replications for statistical validity.

    • Clearly mark the treatment and control plots.

  • Application Timing:

    • Apply the treatment at the desired plant growth stage as determined by the research objectives (e.g., pink bud, petal fall, vegetative growth).[6][7]

  • Application Procedure:

    • Calibrate the sprayer to ensure a uniform and consistent application volume per unit area.

    • On the day of application, ensure the weather conditions are calm to minimize spray drift.

    • Thoroughly spray the foliage of the plants in the treatment plots until runoff is just about to occur. Ensure complete coverage of both upper and lower leaf surfaces.

    • Apply the control solution to the control plots in the same manner.

  • Post-Application:

    • Clean the sprayer thoroughly after use.

    • Monitor the plants regularly and collect data on the desired parameters (e.g., plant height, fruit set, yield, etc.) at appropriate time points.

Below is a workflow diagram for a typical field experiment.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase A Experimental Design (Randomized Block) B Prepare Stock & Working Solutions of NATCA A->B C Calibrate Sprayer B->C D Identify Correct Plant Growth Stage C->D E Apply Foliar Spray (Treatment & Control) D->E F Data Collection (e.g., Growth, Yield) E->F G Statistical Analysis F->G H Interpret Results G->H

Workflow for a field experiment using this compound.

Conclusion

This compound is a valuable tool in modern agriculture for enhancing plant growth and productivity. Its mode of action, centered around the release of L-cysteine, provides a basis for its wide-ranging benefits. The provided quantitative data and experimental protocols offer a foundation for researchers and professionals to further explore and optimize its application in various agricultural systems. Further research is warranted to fully elucidate the intricate signaling pathways and to establish crop-specific application guidelines for maximizing its potential.

References

Application Notes and Protocols for (R)-3-Acetylthiazolidine-4-carboxylic Acid (Folcysteine) in Enhancing Fruit Set and Yield

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as Folcysteine or N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), is a potent plant biostimulant demonstrated to significantly enhance fruit set, yield, and overall quality in a variety of fruit crops. As a derivative of the sulfur-containing amino acid L-cysteine, its application provides a readily available precursor for critical metabolic pathways within the plant, particularly those related to stress tolerance and growth regulation.[1][2] These notes provide detailed protocols and a summary of quantitative data for the effective application of this compound in research and agricultural settings.

Mechanism of Action

This compound primarily functions as a pro-drug for L-cysteine, a pivotal amino acid in plant metabolism. Upon absorption, it is readily converted to L-cysteine, which serves as a precursor for the synthesis of glutathione (GSH), a potent antioxidant.[3][4][5] This enhancement of the plant's antioxidant system contributes to increased tolerance to abiotic stresses such as drought, salinity, and temperature fluctuations, which are often limiting factors for fruit set and development.[6][7]

Furthermore, L-cysteine is integral to the synthesis of various proteins and coenzymes that are essential for normal plant growth and development.[8] The application of this compound has also been linked to the promotion of amino acid and hormone synthesis, which are vital for regulating cell division, fruit development, and nutrient uptake.[8][9] This multi-faceted mode of action leads to improved plant vigor, reduced fruit drop, and ultimately, higher yields.

node_AATC (R)-3-Acetylthiazolidine- 4-carboxylic acid (Applied Exogenously) node_uptake Plant Uptake (Foliar/Root) node_AATC->node_uptake node_cysteine Increased Intracellular L-Cysteine Pool node_uptake->node_cysteine node_gsh Glutathione (GSH) Synthesis node_cysteine->node_gsh node_hormone Phytohormone Regulation (e.g., Auxins, Gibberellins) node_cysteine->node_hormone node_protein Protein & Enzyme Synthesis node_cysteine->node_protein node_ros ROS Scavenging node_gsh->node_ros node_stress Abiotic Stress Tolerance (Drought, Salinity, etc.) node_fruitset Increased Fruit Set node_stress->node_fruitset node_ros->node_stress node_hormone->node_fruitset node_protein->node_fruitset node_yield Increased Yield node_fruitset->node_yield node_quality Improved Fruit Quality node_yield->node_quality node_nutrient Enhanced Nutrient Uptake node_nutrient->node_yield

Proposed signaling pathway of this compound in plants.

Data Presentation: Summary of Efficacy

The following tables summarize the quantitative effects of this compound on various fruit crops as reported in scientific literature.

CropCultivarApplication TimingApplication RateObserved EffectReference
AppleStarking DeliciousPetal fall, followed by a second application 15 or 30 days later1.0 ml/L followed by 1.5 ml/LIncreased fruit set (up to 28.68%), reduced fruit drop, and increased yield (up to 49.13 kg/tree ).[10]
GrapesNot specifiedTwo foliar spraysNot specified32.22% increase in yield per plant.[11]
ApricotNew CastlePetal fall100 ppmIncreased fruit set (52.71%) and fruit retention (38.12%).
PomegranateKesarFour to five sprays starting at 75% fruit set and repeated at 30-day intervals1 ml/L for initial sprays, 2 ml/L for later spraysIncreased fruit weight (up to 301.82 g), length, and diameter.[12]

Experimental Protocols

Protocol 1: General Foliar Application for Fruit Trees

This protocol provides a general methodology for the foliar application of this compound to fruit trees. Researchers should adapt the concentrations and timings based on the specific crop and environmental conditions.

1. Materials:

  • This compound (analytical grade)
  • Distilled water
  • Wetting agent/adjuvant (non-ionic surfactant)
  • pH meter and pH adjustment solutions (e.g., potassium hydroxide, citric acid)
  • Balance and appropriate glassware
  • Handheld or backpack sprayer

2. Preparation of Stock Solution:

  • Prepare a stock solution of known concentration (e.g., 1000 ppm) by dissolving the required amount of this compound in distilled water.
  • Ensure complete dissolution. Gentle heating or sonication may be used if necessary.

3. Preparation of Spray Solution:

  • Based on the desired final concentration (refer to the data table or conduct a dose-response study), dilute the stock solution with distilled water.
  • Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05-0.1% v/v) to ensure uniform coverage of the foliage.
  • Adjust the pH of the final spray solution to a range of 5.5-6.5 to optimize uptake.

4. Application Procedure:

  • Apply the solution as a fine mist to the foliage of the target trees, ensuring thorough coverage of both the upper and lower leaf surfaces.
  • The application should be carried out during the early morning or late evening to avoid rapid evaporation and potential phytotoxicity.
  • Avoid application during periods of high wind or when rain is imminent.
  • The volume of spray will depend on the size of the trees but should be sufficient to wet the foliage to the point of runoff.

5. Experimental Design and Data Collection:

  • The experiment should be laid out in a Randomized Complete Block Design (RCBD) with a minimum of three replications per treatment.
  • Include a control group (sprayed with water and surfactant only) for comparison.
  • Data to be collected may include:
  • Percentage of fruit set
  • Percentage of fruit drop
  • Total yield per tree (kg)
  • Fruit quality parameters (e.g., size, weight, total soluble solids, firmness)

// Nodes node_start [label="Start: Experimental Design", fillcolor="#F1F3F4", fontcolor="#202124"]; node_prepare [label="Prepare Stock & Spray Solutions", fillcolor="#FFFFFF", fontcolor="#202124"]; node_apply [label="Foliar Application at\nSpecific Growth Stage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_repeat [label="Repeat Application\n(if required by protocol)", fillcolor="#FBBC05", fontcolor="#202124"]; node_data [label="Data Collection:\nFruit Set, Drop, Yield, Quality", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_analysis [label="Statistical Analysis\n(e.g., ANOVA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_end [label="End: Evaluate Efficacy", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges node_start -> node_prepare; node_prepare -> node_apply; node_apply -> node_repeat; node_repeat -> node_data; node_apply -> node_data [style=dashed]; node_data -> node_analysis; node_analysis -> node_end; }

General experimental workflow for evaluating this compound.

Protocol 2: Soil Drench Application

While foliar application is more common, soil drenching can also be an effective method of delivery.

1. Materials:

  • This compound
  • Water
  • Graduated cylinders and containers for mixing

2. Preparation of Drench Solution:

  • Prepare a solution of the desired concentration by dissolving this compound in water.
  • The concentration for soil drench may need to be adjusted compared to foliar application; preliminary trials are recommended.

3. Application Procedure:

  • Apply a known volume of the solution to the soil around the base of each plant.
  • The volume should be sufficient to moisten the root zone without causing excessive leaching.
  • The application should be made to moist soil to facilitate distribution.

4. Experimental Design and Data Collection:

  • Follow the same principles of experimental design and data collection as outlined in Protocol 1.

Safety Precautions

While this compound is generally considered to have low toxicity, standard laboratory and field safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat or overalls during handling and application.

Conclusion

This compound is a valuable tool for enhancing fruit set and yield in various fruit crops. Its efficacy is attributed to its role as a cysteine precursor, which bolsters the plant's antioxidant defenses and supports essential metabolic processes. The protocols outlined above provide a framework for the systematic evaluation and application of this compound in both research and commercial settings. Further optimization of application rates and timings for specific crop varieties and growing conditions is encouraged to maximize its beneficial effects.

References

Investigating the Antioxidant Properties of (R)-3-Acetylthiazolidine-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetylthiazolidine-4-carboxylic acid (NATCA), is a derivative of the sulfur-containing amino acid L-cysteine. Thiazolidine derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has driven the search for effective antioxidants.

NATCA is recognized as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.[1][2] This suggests that this compound may exert its antioxidant effects indirectly by bolstering the endogenous antioxidant defense system. Furthermore, studies on various thiazolidine-4-carboxylic acid derivatives have demonstrated direct free radical scavenging capabilities.[3][4][5] The antioxidant potential of these derivatives is often influenced by the nature and position of substituents on the thiazolidine ring.[3][4][5][6]

These application notes provide a framework for the comprehensive investigation of the antioxidant properties of this compound, detailing experimental protocols for both direct and indirect antioxidant activity assessment.

Data Presentation: Antioxidant Activity of Thiazolidine Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative antioxidant data for related thiazolidine derivatives to provide a comparative context for future studies.

CompoundAssayIC50 / ActivityReference Standard
2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl esterDPPHInhibition % = 91.63 ± 0.77Ascorbic Acid
5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dioneDPPHIC50 values reported to be more potent than Vit CVitamin C
Various 2-aryl thiazolidine-4-carboxylic acidsDPPHCompounds with -OCH3 group showed better activityAscorbic Acid
(R)-Se-aryl thiazolidine-4-carboselenoateDPPHSe-PTC a showed higher radical scavenging-
(R)-Se-aryl thiazolidine-4-carboselenoateABTSSe-PTC a showed higher radical scavenging-

Experimental Protocols

In Vitro Direct Antioxidant Activity Assays

These assays evaluate the direct free radical scavenging capacity of the test compound.

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound and ascorbic acid (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured spectrophotometrically.

  • Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or Ethanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and Trolox.

    • In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cultured cells.

  • Principle: The assay uses a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can quench the ROS, thereby reducing the fluorescence.

  • Materials:

    • This compound

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • DCFH-DA probe

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

    • Quercetin (positive control)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well black microplate at a suitable density and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

    • Add DCFH-DA to the wells to a final concentration of 25 µM and incubate for 1 hour.

    • Wash the cells with PBS.

    • Add AAPH solution (600 µM) to induce oxidative stress.

    • Immediately place the plate in a fluorescence reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Indirect Antioxidant Activity: Glutathione (GSH) Level Measurement
  • Principle: This protocol assesses the ability of this compound to increase intracellular GSH levels, likely through its role as an L-cysteine precursor.

  • Materials:

    • This compound

    • Suitable cell line (e.g., HepG2)

    • Cell lysis buffer

    • Commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

    • Protein assay kit (e.g., BCA)

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Harvest the cells and lyse them according to the GSH assay kit manufacturer's instructions.

    • Measure the GSH concentration in the cell lysates using the kit protocol.

    • Measure the total protein concentration in the lysates using a protein assay kit.

    • Normalize the GSH levels to the total protein content.

    • Compare the GSH levels in treated cells to untreated control cells.

Visualizations

experimental_workflow cluster_direct Direct Antioxidant Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay IC50_DPPH IC50_DPPH DPPH->IC50_DPPH Determine IC50 ABTS ABTS Assay IC50_ABTS IC50_ABTS ABTS->IC50_ABTS Determine IC50 CAA Cellular Antioxidant Activity (CAA) Assay CAA_Unit CAA_Unit CAA->CAA_Unit Calculate CAA Units GSH Glutathione (GSH) Level Measurement GSH_Increase GSH_Increase GSH->GSH_Increase Quantify GSH Increase Test_Compound (R)-3-Acetylthiazolidine- 4-carboxylic acid Test_Compound->DPPH Free Radical Scavenging Test_Compound->ABTS Test_Compound->CAA Cellular Oxidative Stress Protection Test_Compound->GSH Indirect Antioxidant Effect

Caption: Experimental workflow for assessing the antioxidant properties of the test compound.

signaling_pathway cluster_compound Mechanism of Action cluster_stress Cellular Environment NATCA (R)-3-Acetylthiazolidine- 4-carboxylic acid Cysteine L-Cysteine NATCA->Cysteine Metabolic Conversion GSH Glutathione (GSH) Cysteine->GSH Biosynthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage

Caption: Proposed indirect antioxidant signaling pathway of the test compound.

References

Application Notes and Protocols: (R)-3-Acetylthiazolidine-4-carboxylic Acid in the Development of Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-3-Acetylthiazolidine-4-carboxylic acid and its derivatives as potent inhibitors of influenza neuraminidase (NA). This document includes a summary of inhibitory activities, detailed experimental protocols for inhibitor screening, and visual representations of experimental workflows and structure-activity relationships to guide further research and development in this area.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral therapeutics. The influenza neuraminidase (NA) enzyme is a crucial target for antiviral drugs as it plays a key role in the release of progeny virions from infected cells. Thiazolidine-4-carboxylic acid derivatives have emerged as a promising class of NA inhibitors.[1][2] These compounds, derived from the core scaffold of this compound, have demonstrated potent inhibitory activity against various influenza strains.[3][4] This document outlines the application of these compounds and provides protocols for their evaluation.

Quantitative Data: Inhibitory Activity of Thiazolidine Derivatives

A series of thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against influenza neuraminidase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for several key derivatives. A lower IC50 value indicates a more potent inhibitor.

Compound IDInfluenza Virus StrainIC50 (µM)Reference
4f Influenza A virus0.14[1]
1d Avian Influenza Virus (AIV; H9N2)3.47[5]
1c Infectious Bronchitis Virus (IBV)4.10[5]
4a Influenza A (H7N3)Potent[3]
4b Influenza A (H7N3)Potent[3]
6a Influenza A (H7N3)Potent[3]
Acetaminophen Mercapturate Influenza A virusMost potent in its series[4][6]

*Note: "Potent" indicates that the studies highlighted these compounds as having strong inhibitory activity, though specific IC50 values were not always provided in the abstracts.[3][6]

Experimental Protocols

Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

The general synthesis strategy for thiazolidine-4-carboxylic acid derivatives commences with commercially available L-cysteine hydrochloride.[1][5]

Protocol:

  • Condensation: A mixture of L-cysteine and a suitable aldehyde is stirred in a solvent such as ethanol at room temperature.[5][7]

  • Reaction Monitoring: The reaction progress is monitored for 2-5 hours.[5]

  • Isolation: The resulting solid product is separated by filtration, washed with a solvent like diethyl ether, and then dried.[5]

  • N-Acetylation: To obtain the this compound scaffold, the synthesized thiazolidine-4-carboxylic acid is reacted with acetic anhydride.[7]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a widely used method to quantify the inhibitory effect of compounds on influenza neuraminidase activity.[6]

Principle:

The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzymatic activity. An inhibitor will decrease the cleavage of MUNANA, leading to a reduced fluorescence signal. The IC50 value is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[6]

Materials:

  • Test compounds (thiazolidine derivatives)

  • Influenza virus stock with known neuraminidase activity

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH or ethanolamine)

  • 96-well plates (black plates are recommended for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazolidine derivatives and a known control inhibitor (e.g., Oseltamivir) in the assay buffer.[6]

  • Virus Dilution: Dilute the influenza virus stock in the assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

  • Incubation: In a 96-well plate, add the diluted test compounds and the diluted virus. Incubate the plate for a predefined period (e.g., 30 minutes) at 37°C to allow the inhibitors to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.[6]

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for 4-MU.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Neuraminidase Inhibition Assay

G Workflow for Neuraminidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds and controls C Add compounds and virus to 96-well plate A->C B Dilute influenza virus stock B->C D Incubate for inhibitor binding C->D E Add MUNANA substrate D->E F Incubate for enzymatic reaction E->F G Add stop solution F->G H Read fluorescence G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Structure-Activity Relationship Logic Core (R)-3-Acetylthiazolidine -4-carboxylic acid Core Derivatives Synthesize Derivatives (Modify R-groups) Core->Derivatives Screening Biological Screening (Neuraminidase Inhibition Assay) Derivatives->Screening Data Quantitative Data (IC50 values) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivatives Iterative Design

Caption: Logical flow for establishing structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Acetylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-3-Acetylthiazolidine-4-carboxylic acid, a key building block in the development of various pharmaceuticals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
SYN-001 Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of (R)-thiazolidine-4-carboxylic acid or acetic anhydride. 3. Insufficient base: Inadequate amount of base (e.g., triethylamine) to neutralize the acetic acid byproduct.1. Optimize reaction conditions: Increase the reaction time or gradually elevate the temperature (e.g., from room temperature to 40-50°C), monitoring the reaction progress by TLC. 2. Verify reagent quality: Use freshly opened or properly stored reagents. The quality of (R)-thiazolidine-4-carboxylic acid can be checked by melting point determination. 3. Adjust stoichiometry: Ensure at least one equivalent of base is used. For challenging reactions, a slight excess (1.1-1.2 equivalents) of both acetic anhydride and base may be beneficial.
SYN-002 Formation of a Salt Side Product Reaction with the carboxylic acid moiety of the starting material to form 4-carboxy-1,3-thiazolidinium acetate. This is more likely when using alcohols like ethanol as a solvent.[1]Modify work-up: During the work-up, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. This will protonate the carboxylate and allow for extraction of the desired product into an organic solvent.
SYN-003 Presence of a Higher Rf Impurity on TLC Diacylation: Formation of the N,N-diacetyl derivative, which can occur with a large excess of acetic anhydride and prolonged heating.[2]Control stoichiometry and temperature: Use a modest excess of acetic anhydride (e.g., 1.1-1.5 equivalents) and maintain a moderate reaction temperature. Avoid prolonged heating after the reaction has reached completion as monitored by TLC.
SYN-004 Product is an Oil and Difficult to Crystallize 1. Presence of impurities: Residual solvent or side products can inhibit crystallization. 2. Supersaturation issues: The concentration of the product in the crystallization solvent may not be optimal.1. Purification prior to crystallization: If significant impurities are present, consider purification by column chromatography before attempting recrystallization. 2. Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). 3. Optimize crystallization solvent system: Experiment with different solvent pairs for recrystallization, such as ethyl acetate/hexane or ethanol/water.
SYN-005 Epimerization at C2 or C4 Under certain conditions, particularly with prolonged heating in the presence of acetic anhydride, epimerization at the stereocenters of the thiazolidine ring can occur.[3]Mild reaction conditions: Employ moderate temperatures and monitor the reaction to avoid unnecessarily long reaction times. The use of acetyl chloride with a non-nucleophilic base at low temperatures can also minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acetylation of (R)-thiazolidine-4-carboxylic acid with acetic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the thiazolidine ring acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is typically facilitated by a base, such as triethylamine, which deprotonates the nitrogen, increasing its nucleophilicity. The resulting tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group to form the N-acetylated product.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system for developing the TLC plate is a mixture of chloroform, diethyl ether, and triethylamine (e.g., in a 6:4:1 ratio). The starting material, (R)-thiazolidine-4-carboxylic acid, is more polar and will have a lower Rf value than the less polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the optimal stoichiometry of reagents?

A3: A good starting point is to use a slight excess of acetic anhydride (1.1 to 1.5 equivalents) and the base (1.1 to 1.2 equivalents) relative to the (R)-thiazolidine-4-carboxylic acid. Using a large excess of acetic anhydride can lead to the formation of diacetylated byproducts.[2]

Q4: What are the recommended purification methods to obtain a high-purity product?

A4: Recrystallization is the most common method for purifying the final product. The choice of solvent is crucial. For N-acetylated amino acids, common solvent systems for recrystallization include ethyl acetate/hexane, ethanol/water, or boiling benzene.[5][6] The crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol), and then the "poor" solvent (e.g., hexane or water) is added until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and Triethylamine

This protocol is a standard method for the N-acetylation of (R)-thiazolidine-4-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve (R)-thiazolidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC using a chloroform:diethyl ether:triethylamine (6:4:1) solvent system.

  • Work-up: Once the reaction is complete, wash the organic layer with dilute hydrochloric acid (1M) and then with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Parameter Condition Yield (%)
Temperature 0°C to Room Temperature85-95
Reaction Time 2-4 hours
Solvent Dichloromethane (DCM)
Base Triethylamine

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: (R)-thiazolidine-4-carboxylic acid in DCM add_base Add Triethylamine (1.1 eq) Stir for 15 min start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride (1.2 eq) dropwise cool->add_anhydride react Stir at RT for 2-4h Monitor by TLC add_anhydride->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base dry Dry over Na2SO4 wash_base->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize (e.g., Ethyl Acetate/Hexane) evaporate->recrystallize product Final Product: This compound recrystallize->product

Caption: A flowchart of the synthesis and purification process.

reaction_mechanism Mechanism of Base-Catalyzed N-Acetylation cluster_reactants cluster_intermediate cluster_products thiazolidine R-Thiazolidine-4-carboxylic acid (Nucleophile) tetrahedral Tetrahedral Intermediate thiazolidine->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->tetrahedral product This compound tetrahedral->product Collapse of Intermediate acetate Acetate Leaving Group tetrahedral->acetate Elimination base Triethylamine (Base) base->thiazolidine Deprotonation protonated_base Triethylammonium base->protonated_base Protonation

Caption: The reaction mechanism of N-acetylation.

References

Investigating the stability of (R)-3-Acetylthiazolidine-4-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-3-Acetylthiazolidine-4-carboxylic acid (also known as Folcisteine) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other N-acetylated amino acids and thiazolidine derivatives, it is susceptible to hydrolysis and oxidation.[1][2][3]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure and data from similar compounds like N-acetylcysteine (NAC), the main degradation pathways are expected to be:

  • Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions, leading to the formation of acetic acid and (R)-thiazolidine-4-carboxylic acid. The thiazolidine ring itself may also be susceptible to hydrolysis, which could lead to the formation of cysteine and formaldehyde.

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species, particularly in the presence of oxidizing agents like hydrogen peroxide.[4][5]

Q3: What is the optimal pH range for maintaining the stability of this compound solutions?

A3: While specific data for this compound is limited, for many N-acetylated amino acids, near-neutral pH (around 6-7) is generally where the molecule exhibits the greatest stability against hydrolysis. Both strongly acidic and strongly alkaline conditions are likely to accelerate its degradation.[3]

Q4: How should I store aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) may be considered, although freeze-thaw cycles should be minimized. The use of amber vials or wrapping containers in aluminum foil can prevent photodegradation.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[6][7] This method should be capable of separating the intact this compound from its potential degradation products. UV detection is typically used for quantification.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your aqueous solution. If it is in the acidic or alkaline range, adjust it to a near-neutral pH (6-7) using appropriate buffers, if compatible with your experimental design.
High storage temperature Ensure solutions are stored at the recommended temperature (2-8 °C). Avoid leaving solutions at room temperature for extended periods.
Exposure to light Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent potential photodegradation.
Presence of oxidizing agents If your solution contains components that could act as oxidizing agents, consider preparing fresh solutions before use or using a formulation with antioxidants if your experiment allows.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Step
Degradation of the compound This is a strong indication of instability. Refer to the expected degradation pathways (FAQ 2). Try to identify the degradation products by comparing retention times with standards, if available, or by using mass spectrometry (LC-MS).
Contamination of the solvent or glassware Ensure high-purity solvents and thoroughly cleaned glassware are used for solution preparation. Run a blank (solvent without the compound) to check for background peaks.
Interaction with container In rare cases, the compound may interact with the storage container. Consider using a different type of container material (e.g., switching from plastic to glass).
Issue 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent solution preparation Standardize the procedure for solution preparation, including the source and purity of water, pH adjustment, and final concentration.
Variable storage conditions Ensure all batches of solutions are stored under identical and controlled conditions (temperature, light exposure).
Age of the solution The stability of the solution decreases over time. Use freshly prepared solutions whenever possible or establish a clear in-use stability period for your solutions based on validation data.

Data Presentation

The following tables summarize hypothetical stability data for this compound based on the known behavior of structurally related compounds like N-acetylcysteine. Note: This data is for illustrative purposes and should be confirmed by experimental studies on the specific compound.

Table 1: Effect of pH on the Stability of this compound (1 mg/mL) at 25°C

pHTime (hours)Remaining Compound (%)Appearance of Degradation Products
2.02485Yes
4.02495Minor
7.024>99No
9.02490Yes
12.02470Significant

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) at pH 7.0

Temperature (°C)Time (days)Remaining Compound (%)
430>98
253092
403080

Table 3: Forced Degradation Study of this compound

Stress ConditionDurationRemaining Compound (%)
0.1 M HCl24 hours75
0.1 M NaOH24 hours65
3% H₂O₂24 hours88
Heat (60°C)48 hours85
Light (ICH Q1B)10 days96

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Preparation:

    • Dilute the aqueous solution of this compound being tested with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculate the percentage of the remaining compound in the samples by comparing the peak area with that of a freshly prepared standard.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[8]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples and dilute with the mobile phase for HPLC analysis.[8]

  • Thermal Degradation:

    • Store the aqueous solution (at a neutral pH) in an oven at 60°C for 48 hours.

    • Withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

Mandatory Visualizations

Stability_Testing_Workflow start Start: Prepare Aqueous Solution of this compound set_conditions Define Stability Study Conditions (pH, Temperature, Light) start->set_conditions initial_analysis Time zero (T0) Analysis (HPLC for initial concentration) set_conditions->initial_analysis storage Store Samples under Defined Conditions initial_analysis->storage sampling Withdraw Samples at Pre-defined Time Intervals storage->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Data Analysis: - Calculate % remaining - Identify degradation products hplc_analysis->data_analysis decision Stability Acceptable? data_analysis->decision end_stable End: Establish Shelf-life and Storage Conditions decision->end_stable Yes end_unstable End: Reformulate or Re-evaluate Conditions decision->end_unstable No

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis_products (R)-Thiazolidine-4-carboxylic acid + Acetic Acid hydrolysis->hydrolysis_products oxidation_products Sulfoxide Derivatives oxidation->oxidation_products further_hydrolysis Further Hydrolysis hydrolysis_products->further_hydrolysis cysteine Cysteine + Formaldehyde further_hydrolysis->cysteine

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Common experimental problems with (R)-3-Acetylthiazolidine-4-carboxylic acid and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA), also known as Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATCA?

A1: this compound (ATCA) is a prodrug of the amino acid L-cysteine.[1][2] Once it enters a cell, intracellular enzymes (thioesterases) hydrolyze the acetyl group and open the thiazolidine ring, releasing L-cysteine. L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[3] Therefore, the primary mechanism of ATCA is to increase the intracellular pool of L-cysteine, thereby boosting GSH synthesis and enhancing the cell's antioxidant capacity.[4]

Q2: I'm having trouble dissolving ATCA. What solvent should I use?

A2: ATCA has different solubility profiles in common laboratory solvents. For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is highly effective. The compound is also reported to have high solubility in water. Gentle warming and vortexing can aid dissolution. Always use high-purity, anhydrous solvents to avoid introducing contaminants or moisture that could affect stability.

Q3: My ATCA solution has a slight yellow tint or my results are inconsistent with older solutions. Has it degraded?

A3: This is possible. ATCA, like the related compound N-acetylcysteine (NAC), contains a thiol group (once metabolized) and is susceptible to oxidation over time, especially when in solution and exposed to air.[3][5] Discoloration or inconsistent results with previously prepared solutions can be a sign of degradation. To ensure reproducibility, it is critical to follow best practices for solution stability.

Best Practices for ATCA Solution Stability:

  • Prepare fresh solutions before each experiment whenever possible.

  • If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and air exposure.

  • Store stock solutions at -20°C or -80°C for long-term stability.[6]

  • When preparing aqueous solutions, use degassed buffers or sterile water to minimize dissolved oxygen.

Q4: At what concentration should I start my cell culture experiments?

A4: The optimal concentration of ATCA is highly dependent on the cell type, experimental duration, and specific endpoint being measured. Direct dose-response data for ATCA is not widely published, but based on studies with the closely related L-cysteine prodrug, N-acetylcysteine (NAC), a broad range can be effective. A typical starting range for in vitro experiments is between 1 mM and 10 mM .[5][7] Some applications may require concentrations as low as 0.1 mM or as high as 25 mM.[4][8] It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guides

Problem 1: No significant increase in intracellular glutathione (GSH) levels after ATCA treatment.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

start Start: No GSH Increase Observed check_solution Step 1: Verify ATCA Solution - Was it freshly prepared? - Stored correctly (-20°C or below)? - Completely dissolved? start->check_solution check_solution->start No, remake/re-evaluate solution_ok Solution is Valid check_solution->solution_ok Yes check_cells Step 2: Assess Cell Health - Are cells healthy and in log phase? - Is the cell density optimal? - Any signs of contamination? check_cells->start No, optimize culture cells_ok Cells are Healthy check_cells->cells_ok Yes check_protocol Step 3: Review Experimental Protocol - Was the incubation time sufficient? - Is the ATCA concentration appropriate? - Was the correct assay used to measure GSH? check_protocol->start No, optimize protocol protocol_ok Protocol is Correct check_protocol->protocol_ok Yes check_conversion Step 4: Consider Intracellular Conversion - Does the cell line have sufficient  intracellular thioesterase activity? - Is the prodrug uptake efficient? end_point Root Cause Likely: Inefficient Prodrug Uptake or Conversion check_conversion->end_point solution_ok->check_cells cells_ok->check_protocol protocol_ok->check_conversion

Caption: Troubleshooting workflow for lack of GSH response.
Problem 2: Observed cytotoxicity or cell death after ATCA treatment.

While ATCA's purpose is cytoprotective, high concentrations of its metabolic precursors can be toxic.

  • Possible Cause: The ATCA concentration is too high for your specific cell line. High levels of L-cysteine can be cytotoxic, potentially inducing oxidative stress and cell cycle arrest at concentrations greater than 2.5 mM in some cell types.[9]

    • Solution: Perform a dose-response curve starting from a lower concentration (e.g., 0.1 mM) to identify the optimal non-toxic range.

  • Possible Cause: The pH of the culture medium has shifted. ATCA is a carboxylic acid. Adding high concentrations of an unbuffered acidic compound directly to your culture medium can lower the pH to a level that stresses or kills cells.

    • Solution: Always prepare stock solutions in a buffered solvent like PBS or ensure the final concentration in the medium does not significantly alter the pH. Check the pH of the final culture medium after adding ATCA.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level, typically ≤0.1% for DMSO.

Data & Protocols

Physicochemical & Solubility Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₉NO₃S[10][11]
Molecular Weight 175.21 g/mol [10][11]
Appearance White to off-white solid[6][10]
Melting Point 146-148 °C[10]
Solubility in DMSO ≥ 160 mg/mL (approx. 913 mM)[6][7][10]
Solubility in Water 113.2 g/L at 20°C (approx. 646 mM)[10]
Recommended Storage Powder: 2-8°C; Stock Solution: -20°C to -80°C[6][10]

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM ATCA Stock Solution
  • Preparation: In a sterile environment (e.g., laminar flow hood), weigh out 17.52 mg of this compound powder.

  • Dissolution: Add the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes. Store the aliquots tightly sealed at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assay for Intracellular Glutathione (GSH) Enhancement

This protocol provides a general framework for treating cells with ATCA and subsequently measuring changes in intracellular GSH levels.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_cells 1. Seed Cells Plate cells at a density to reach 70-80% confluency at time of assay. prepare_atca 2. Prepare ATCA Dilutions Thaw 100 mM stock. Dilute in serum-free medium to desired final concentrations (e.g., 0.1, 1, 5, 10 mM). seed_cells->prepare_atca treat_cells 3. Treat Cells Remove old medium. Add medium with ATCA or vehicle control. Incubate for a predetermined time (e.g., 8-24h). prepare_atca->treat_cells lyse_cells 4. Cell Lysis & Deproteinization Wash cells with cold PBS. Lyse cells and precipitate proteins using an acid (e.g., metaphosphoric acid). treat_cells->lyse_cells gsh_assay 5. Perform GSH Assay Use a commercial colorimetric or fluorescent GSH assay kit on the supernatant. Read absorbance/fluorescence. lyse_cells->gsh_assay analyze_data 6. Analyze Data Normalize GSH levels to protein concentration. Compare treated samples to vehicle control. gsh_assay->analyze_data

Caption: General experimental workflow for assessing ATCA efficacy.

Signaling and Metabolic Pathway

This compound serves as an efficient delivery vehicle for L-cysteine, which is the rate-limiting substrate in the synthesis of the critical antioxidant glutathione (GSH).

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) ATCA_ext ATCA ATCA_int ATCA ATCA_ext->ATCA_int Cellular Uptake L_Cysteine L-Cysteine ATCA_int->L_Cysteine Hydrolysis by Thioesterases GSH_Synth Glutathione (GSH) Synthesis L_Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Protection Cellular Protection (Detoxification, Antioxidant Defense) GSH->Protection

Caption: Metabolic pathway of ATCA to Glutathione.

References

Optimizing the concentration of (R)-3-Acetylthiazolidine-4-carboxylic acid for bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-3-Acetylthiazolidine-4-carboxylic acid (also known as Folcisteine or N-Acetyl-DL-thiazolidine-4-carboxylic acid). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing its use for bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known bioactivity of this compound?

A1: this compound is recognized for several biological activities. It is known as a biostimulant in plants, where it enhances nutrient uptake, stress resilience, and promotes the synthesis of essential amino acids and hormones.[1] In other contexts, it is studied for its antioxidant properties, which are partly attributed to the oxidizable sulfur atom in the thiazolidine ring.[2] Additionally, it can function as a prodrug of L-cysteine, releasing the amino acid in vivo.[3][4]

Q2: What are the common bioactivity assays used to evaluate this compound?

A2: The most frequently cited bioactivity assays for this compound and related thiazolidine derivatives are antioxidant capacity assays. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[5][6][7] Its effects on cell culture systems, such as improving the stability of media and enhancing productivity in Chinese hamster ovary (CHO) cell fed-batch processes, are also investigated.[2]

Q3: What is a recommended starting concentration range for in vitro bioactivity assays?

A3: A specific optimal concentration is highly dependent on the cell type and the specific assay being conducted. As a general starting point for in vitro antioxidant assays, a concentration range of 10 µM to 1 mM is often used for initial screening of similar compounds. For cell-based assays, a wider range from 1 µM to 100 µM is advisable for initial dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. A titration experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to first determine the solubility of the compound in various solvents. While it is soluble in water, for cell culture applications, dissolving it in a biocompatible solvent like DMSO or ethanol at a high concentration (e.g., 10-100 mM) is a common practice. The stock solution can then be serially diluted in the assay buffer or cell culture medium to achieve the desired final concentrations. Always ensure the final concentration of the solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no bioactivity observed - Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, causing cytotoxicity. - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Assay Incompatibility: The chosen assay may not be suitable for detecting the specific bioactivity of the compound.- Perform a dose-response experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 1 mM) to identify the optimal range. - Ensure the compound is stored as recommended (aliquoted at -20°C or -80°C).[8] Prepare fresh dilutions for each experiment. - Consider alternative assays. For antioxidant properties, if a DPPH assay shows no activity, try an ABTS assay or a cell-based reactive oxygen species (ROS) assay.
Precipitation of the compound in media or buffer - Poor Solubility: The compound may have limited solubility in the aqueous buffer or cell culture medium at the desired concentration. - Solvent Shock: Adding a highly concentrated stock solution directly to the aqueous solution can cause the compound to precipitate.- First, test the solubility in your specific buffer or medium. If solubility is an issue, consider using a co-solvent or preparing a more dilute stock solution.[7] - When diluting the stock solution, add it dropwise while vortexing or stirring the buffer/medium to ensure proper mixing and prevent precipitation.
Inconsistent results between experiments - Variability in Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation and concentration changes. - Pipetting Errors: Inaccurate pipetting, especially at low volumes, can introduce significant variability. - Cell Passage Number: For cell-based assays, high passage numbers can lead to phenotypic changes and altered responses.- Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles.[8] - Use calibrated pipettes and ensure proper pipetting technique. For small volumes, consider preparing an intermediate dilution. - Use cells with a consistent and low passage number for all experiments.
High background signal in antioxidant assays - Interference from Media Components: Components in the cell culture medium (e.g., phenol red, certain amino acids) can interfere with the colorimetric readings of assays like DPPH.- When possible, perform the assay in a simplified buffer system (e.g., PBS). If the assay must be performed in complete medium, run a "medium only" control to determine the background signal and subtract it from your experimental values.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format.

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the compound in the same solvent to create a range of test concentrations (e.g., 10, 25, 50, 100, 250, 500 µM).

    • Use ascorbic acid as a positive control and prepare serial dilutions in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, or solvent (as a blank).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol is adapted for a 96-well plate format.

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To prepare the ABTS radical cation (ABTS•+) working solution, mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ working solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the test compound, positive control, or solvent blank.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 7 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution with the solvent blank, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Antioxidant Activity of this compound

Assay TypeIC50 (µM)Positive ControlIC50 of Positive Control (µM)
DPPH Radical Scavenging150 ± 12.5Ascorbic Acid25 ± 2.1
ABTS Radical Scavenging85 ± 9.3Trolox15 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10-100 mM in DMSO) prep_serial Prepare Serial Dilutions prep_stock->prep_serial dose_response Dose-Response Experiment (e.g., 1 µM - 1 mM) prep_serial->dose_response Add to Assay measure Measure Bioactivity (e.g., Absorbance) dose_response->measure calculate Calculate % Inhibition measure->calculate Raw Data determine_ic50 Determine IC50/EC50 calculate->determine_ic50 optimize optimize determine_ic50->optimize Optimize Concentration

Caption: Workflow for optimizing assay concentration.

signaling_pathway compound (R)-3-Acetylthiazolidine -4-carboxylic acid (Prodrug) hydrolysis Cellular Uptake & Non-enzymatic Hydrolysis compound->hydrolysis cysteine L-Cysteine (Active Molecule) hydrolysis->cysteine gsh Glutathione (GSH) Synthesis cysteine->gsh antioxidant Antioxidant Defense (& ROS Scavenging) gsh->antioxidant

Caption: Proposed mechanism as an L-cysteine prodrug.

References

How to resolve solubility issues with (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with (R)-3-Acetylthiazolidine-4-carboxylic acid (CAS 5025-82-1).

Troubleshooting Guide

Issue: Compound is not dissolving or is dissolving very slowly.

Slow dissolution or insolubility can be frustrating. Follow this workflow to address the issue:

G start Start: Solubility Issue This compound solvent_check Step 1: Verify Solvent Choice Is the solvent appropriate? start->solvent_check concentration_check Step 2: Check Concentration Is the concentration too high for the chosen solvent? solvent_check->concentration_check Yes contact_support Further Assistance Needed: Contact Technical Support solvent_check->contact_support No, review solvent table technique_check Step 3: Review Dissolution Technique Are you using appropriate methods to aid dissolution? concentration_check->technique_check No concentration_check->contact_support Yes, lower concentration ph_adjustment Step 4: Adjust pH (for aqueous solutions) Have you tried basifying the solution? technique_check->ph_adjustment Yes technique_check->contact_support No, apply techniques (vortex, sonicate, warm) solution Success: Compound Dissolved ph_adjustment->solution Yes ph_adjustment->contact_support No

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent. The solubility in DMSO is at least 160 mg/mL.[1] For applications where DMSO is not suitable, consider aqueous solutions with pH adjustment.

Q2: I've seen conflicting information about the water solubility of this compound. Can I dissolve it in water?

This compound is a carboxylic acid, and its solubility in water is significantly influenced by pH. In neutral water, its solubility may be limited. To enhance water solubility, it is recommended to adjust the pH to be above its pKa. A slightly basic pH (e.g., pH 7.5-8.5) will deprotonate the carboxylic acid group, increasing its polarity and solubility in water.

Q3: My compound is not dissolving in my buffer (e.g., PBS). What should I do?

If you are experiencing difficulty dissolving the compound in a neutral buffer like Phosphate-Buffered Saline (PBS), the issue is likely pH-related. You can try the following:

  • Prepare a high-concentration stock solution in DMSO.

  • Serially dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your experiment is low enough not to affect the biological system (typically <0.5%).

Alternatively, you can try to dissolve the compound directly in a slightly basic buffer.

Q4: Can I heat the solution to help dissolve the compound?

Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially in aqueous solutions. However, prolonged heating at high temperatures is not recommended as it may risk degradation of the compound.

Q5: The compound dissolved initially but then precipitated out of solution. What happened?

Precipitation after initial dissolution can occur for several reasons:

  • Supersaturation: The initial energy input (e.g., from vortexing or sonication) may have created a temporary supersaturated solution that is not stable over time.

  • Temperature Change: If a solution was warmed to dissolve the compound, it might precipitate as it cools to room temperature.

  • pH Shift: If a high-concentration stock in an unbuffered solvent is diluted into a buffered solution, the pH shift can cause the compound to precipitate if the final pH is not suitable for its solubility.

To avoid this, ensure your final concentration is within the solubility limits for the solvent and conditions (pH, temperature) you are using. Storing stock solutions at the recommended temperature can also help maintain stability.

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventConcentrationNotes
DMSO≥ 160 mg/mLRecommended for high-concentration stock solutions.[1]
WaterVariableSolubility is pH-dependent. Increased solubility at basic pH.
EthanolSolubleUsed as a solvent during synthesis and for washing.[2]
MethanolSolubleUsed as a solvent during synthesis.[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution.

G cluster_0 Workflow for 100 mM DMSO Stock Solution weigh 1. Weigh Compound Accurately weigh out the desired mass of This compound. add_dmso 2. Add DMSO Add the calculated volume of high-purity, anhydrous DMSO. weigh->add_dmso dissolve 3. Dissolve Vortex or sonicate the mixture until the compound is fully dissolved. add_dmso->dissolve store 4. Store Aliquot into single-use vials and store at -20°C or -80°C. dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

Materials:

  • This compound (MW: 175.21 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.001 L * 175.21 g/mol = 0.017521 g (or 17.52 mg)

  • Weigh the compound: Accurately weigh 17.52 mg of this compound and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If needed, briefly sonicate the vial in a water bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 mg/mL Aqueous Solution (pH-adjusted)

This protocol is for preparing an aqueous solution where organic solvents are not desirable.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Weigh the compound: Weigh out 10 mg of this compound and add it to a suitable container.

  • Add water: Add approximately 0.9 mL of deionized water. The compound may not fully dissolve at this stage.

  • Adjust pH: While stirring, slowly add small increments of 1 M NaOH solution and monitor the pH. Continue adding NaOH dropwise until the compound fully dissolves and the pH of the solution is between 7.5 and 8.5.

  • Final volume adjustment: Once the compound is dissolved, add deionized water to bring the final volume to 1.0 mL.

  • Sterilization (optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage.

References

Preventing the ring-opening of the thiazolidine structure in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the ring-opening of the thiazolidine structure in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the opening of the thiazolidine ring?

A1: The stability of the thiazolidine ring is predominantly influenced by pH and temperature. The ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can also accelerate the rate of ring-opening. The mechanism of ring-opening is pH-dependent, with different pathways occurring at low, neutral, and high pH.

Q2: I am observing inconsistent results in my experiments involving a thiazolidine-containing compound. Could ring instability be the cause?

A2: Yes, inconsistent results are a common consequence of thiazolidine ring instability. If the ring opens, the resulting compound will have a different structure and likely different biological activity, leading to variability in your experimental outcomes. It is crucial to ensure the integrity of the thiazolidine ring throughout your experiment.

Q3: At what pH range is the thiazolidine ring generally most stable?

A3: While it can vary depending on the specific substituents on the thiazolidine ring, many studies suggest that the ring is relatively stable under physiological and neutral pH conditions (pH 7.0-7.4). However, some reports indicate that thiazolidine formation itself can be efficient at physiological pH, implying a degree of reversible equilibrium. Acidic conditions (pH < 4-5) are often cited as promoting ring formation but can also lead to hydrolysis depending on the specific molecule and conditions.

Q4: Can substituents on the thiazolidine ring affect its stability?

A4: Absolutely. The nature and position of substituents on the thiazolidine ring can significantly impact its stability. Electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack and subsequent cleavage. The steric bulk of substituents can also play a role in the ring's conformational stability.

Q5: How can I monitor the integrity of the thiazolidine ring during my experiment?

A5: Several analytical techniques can be employed to monitor the stability of the thiazolidine ring. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of signals corresponding to the intact thiazolidine ring and the appearance of new signals from the ring-opened product.

  • Raman Spectroscopy: This technique can detect changes in the vibrational modes of the molecule, providing a signature for the opening of the thiazolidine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the intact thiazolidine compound from its ring-opened hydrolysis products, allowing for quantification of stability over time.

Troubleshooting Guides

Issue 1: Suspected Thiazolidine Ring Opening During an In Vitro Assay
  • Symptom: Decreased or inconsistent biological activity of your thiazolidine-containing compound over the course of the experiment.

  • Troubleshooting Steps:

    • pH Control:

      • Verify the pH of your assay buffer and ensure it is within a range where your specific thiazolidine derivative is known to be stable.

      • If possible, perform a pilot study to assess the stability of your compound at different pH values.

    • Temperature Management:

      • Avoid unnecessarily high temperatures during incubation steps.

      • If elevated temperatures are required for the assay, minimize the incubation time as much as possible.

    • Reagent Compatibility:

      • Evaluate the compatibility of your thiazolidine compound with all other reagents in the assay. Strong nucleophiles or reagents that can catalyze hydrolysis should be used with caution.

    • Analytical Verification:

      • Use one of the analytical methods mentioned in the FAQs (NMR, Raman, HPLC) to confirm the integrity of the thiazolidine ring in your compound under the specific assay conditions.

Issue 2: Degradation of Thiazolidine Compound During Storage
  • Symptom: Loss of potency or purity of the compound over time, even when stored.

  • Troubleshooting Steps:

    • Storage Conditions:

      • Store the compound in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or -80°C.

      • Protect the compound from moisture, as water can facilitate hydrolysis.

    • Solvent Selection:

      • If the compound is stored in solution, use an anhydrous aprotic solvent if possible. If an aqueous buffer is necessary, ensure the pH is optimized for stability.

    • Purity Check:

      • Periodically check the purity of your stock solution using a suitable analytical method like HPLC to ensure that degradation is not occurring.

Data Presentation

Table 1: Influence of pH on Thiazolidine Ring Stability (Hypothetical Data)

pHTemperature (°C)Half-life (t½) of Thiazolidine Compound X
3.0372 hours
5.03724 hours
7.437> 48 hours
9.0378 hours

Table 2: Effect of Temperature on Thiazolidine Ring Stability at pH 7.4 (Hypothetical Data)

Temperature (°C)Half-life (t½) of Thiazolidine Compound X
25> 7 days
37> 48 hours
5012 hours
801.5 hours

Experimental Protocols

Protocol 1: General Procedure for Maintaining Thiazolidine Ring Integrity in Cell-Based Assays
  • Compound Preparation:

    • Prepare a concentrated stock solution of the thiazolidine-containing compound in an appropriate anhydrous solvent (e.g., DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the final working concentration in a pre-warmed, pH-controlled cell culture medium (typically pH 7.2-7.4).

    • Ensure rapid and thorough mixing to avoid localized high concentrations of the solvent.

  • Cell Treatment:

    • Add the working solution to the cells immediately after preparation.

    • Minimize the exposure of the compound to the aqueous environment before it interacts with the cells.

  • Incubation:

    • Incubate the cells for the required period at the specified temperature (usually 37°C).

    • For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals to maintain the effective concentration of the intact compound.

  • Post-Incubation Analysis:

    • At the end of the incubation period, process the samples for analysis promptly.

    • If analysis cannot be performed immediately, store the samples under conditions that preserve the integrity of the compound (e.g., snap-freezing).

Protocol 2: Monitoring Thiazolidine Ring Stability using ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a known concentration of the thiazolidine-containing compound in a deuterated buffer at the desired pH.

    • Prepare a series of samples for analysis at different time points.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample at time zero.

    • Identify the characteristic proton signals of the intact thiazolidine ring.

    • Incubate the samples under the desired experimental conditions (e.g., specific pH and temperature).

    • Acquire ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the signals corresponding to the protons of the intact thiazolidine ring and any new signals that appear due to the ring-opened product.

    • Calculate the percentage of the intact compound remaining at each time point to determine the rate of ring opening.

Mandatory Visualization

Thiazolidine_Stability_Factors cluster_conditions Experimental Conditions cluster_ring Thiazolidine Ring pH pH Thiazolidine Intact Thiazolidine Structure pH->Thiazolidine Influences Equilibrium Temp Temperature Temp->Thiazolidine Accelerates Kinetics Reagents Reagents Reagents->Thiazolidine Can Catalyze Opening RingOpened Ring-Opened Product Thiazolidine->RingOpened Hydrolysis RingOpened->Thiazolidine Ring Closure

Caption: Factors influencing the equilibrium between the intact and ring-opened thiazolidine structure.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_pH Verify and Optimize Buffer pH Start->Check_pH Check_Temp Review and Control Incubation Temperature Check_pH->Check_Temp pH Stable Modify_Protocol Modify Experimental Protocol Check_pH->Modify_Protocol pH Unstable Check_Reagents Assess Reagent Compatibility Check_Temp->Check_Reagents Temp Controlled Check_Temp->Modify_Protocol Temp Issue Analytical_Verification Confirm Ring Integrity (NMR, HPLC, etc.) Check_Reagents->Analytical_Verification Reagents Compatible Check_Reagents->Modify_Protocol Incompatible Reagent Analytical_Verification->Modify_Protocol Ring Opened End Consistent Results Achieved Analytical_Verification->End Ring Intact Modify_Protocol->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results with thiazolidine compounds.

Validation & Comparative

A Comparative Analysis of (R)-3-Acetylthiazolidine-4-carboxylic acid and Other Cysteine Donor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents designed to augment intracellular cysteine levels and combat oxidative stress, several cysteine prodrugs have emerged as promising candidates. This guide provides a comprehensive comparative analysis of (R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA) alongside two other prominent cysteine donors: N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTC). This document aims to furnish researchers, scientists, and drug development professionals with a consolidated resource, summarizing key performance data, outlining experimental methodologies, and visualizing relevant biochemical pathways to inform future research and development.

Executive Summary

Cysteine is a critical precursor to the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. The therapeutic utility of direct cysteine administration is limited by its instability and low bioavailability. Cysteine prodrugs, such as ATCA, NAC, and OTC, are designed to overcome these limitations by delivering cysteine more efficiently into cells. While all three compounds share the common goal of repleting intracellular cysteine and, consequently, glutathione, they exhibit notable differences in their mechanisms of action, bioavailability, and efficacy in various experimental models. This guide will delve into these differences, presenting available quantitative data to facilitate a direct comparison.

Mechanism of Cysteine Delivery

The primary distinction between these cysteine donors lies in the biochemical pathways they employ to release cysteine.

  • This compound (ATCA): ATCA is a derivative of thiazolidine-4-carboxylic acid. The acetyl group on the nitrogen atom is believed to enhance its lipophilicity and cellular uptake. Intracellularly, it is hypothesized that hydrolysis of the acetyl group and subsequent enzymatic or spontaneous cleavage of the thiazolidine ring releases cysteine.

  • N-acetylcysteine (NAC): NAC is a well-established cysteine prodrug that is deacetylated by intracellular enzymes to yield cysteine. This direct conversion makes cysteine readily available for glutathione synthesis.

  • L-2-oxothiazolidine-4-carboxylate (OTC): OTC is a cyclic derivative of cysteine. It is a substrate for the enzyme 5-oxoprolinase, which catalyzes the opening of the thiazolidine ring to release cysteine in an ATP-dependent manner.

Figure 1: Cysteine Delivery Mechanisms cluster_ATCA This compound (ATCA) cluster_NAC N-acetylcysteine (NAC) cluster_OTC L-2-oxothiazolidine-4-carboxylate (OTC) ATCA ATCA ATCA_uptake Cellular Uptake ATCA->ATCA_uptake ATCA_hydrolysis Hydrolysis ATCA_uptake->ATCA_hydrolysis Cysteine Cysteine ATCA_hydrolysis->Cysteine Cysteine Release Glutathione Glutathione Cysteine->Glutathione Glutathione Synthesis NAC NAC NAC_uptake Cellular Uptake NAC->NAC_uptake NAC_deacetylation Deacetylation NAC_uptake->NAC_deacetylation NAC_deacetylation->Cysteine Cysteine Release OTC OTC OTC_uptake Cellular Uptake OTC->OTC_uptake OTC_conversion 5-oxoprolinase OTC_uptake->OTC_conversion OTC_conversion->Cysteine Cysteine Release

Figure 1: Cysteine Delivery Mechanisms

Comparative Performance Data

The following tables summarize the available quantitative data from comparative studies. It is important to note that direct head-to-head-to-head comparisons of ATCA, NAC, and OTC are limited in the current literature. The data presented here are compiled from studies that compared at least two of these compounds, and experimental conditions may vary between studies.

Table 1: Glutathione Replenishment Efficacy
CompoundCell TypeExperimental ConditionGlutathione Increase (% of Control)Reference
N-acetylcysteine (NAC) Peripheral Blood Mononuclear Cells (PBMCs)GSH-depletedFully replenished[1]
L-2-oxothiazolidine-4-carboxylate (OTC) Peripheral Blood Mononuclear Cells (PBMCs)GSH-depletedMinimally replenished[1]
N-acetylcysteine (NAC) Rat HepatocytesIncubation with 35S-labeled compoundSimilar to cysteine[2]
L-2-oxothiazolidine-4-carboxylate (OTC) Rat HepatocytesIncubation with 35S-labeled compoundLower than cysteine and NAC[2]
N-acetylcysteine (NAC) Cultured Neurons (rat brain)4-hour incubationConcentration-dependent increase[3]
L-2-oxothiazolidine-4-carboxylate (OTC) Cultured Neurons (rat brain)4-hour incubationNo increase[3]
Table 2: Antioxidant Activity
CompoundAssayIC50 / ActivityReference
2-aryl thiazolidine-4-carboxylic acids DPPH Radical ScavengingActivity varied based on aryl substituent[4][5]
N-acetylcysteine amide (NACA) DPPH Radical ScavengingHigher than NAC
N-acetylcysteine (NAC) DPPH Radical ScavengingLower than NACA
N-acetylcysteine amide (NACA) H2O2 ScavengingConcentration-dependent, higher at high conc.
N-acetylcysteine (NAC) H2O2 ScavengingConcentration-dependent, better at low conc.

Note: Specific IC50 values for this compound (ATCA) from direct comparative studies were not available. The antioxidant activity of thiazolidine derivatives is influenced by their substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Glutathione (GSH) Quantification via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of intracellular GSH levels.

1. Sample Preparation:

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a protein precipitation solution (e.g., 10% metaphosphoric acid or 5% sulfosalicylic acid).
  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for HPLC analysis.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of buffer A (e.g., 0.1% trifluoroacetic acid in water) and buffer B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 214 nm or a fluorescence detector following pre- or post-column derivatization (e.g., with o-phthalaldehyde).

3. Quantification:

  • Prepare a standard curve with known concentrations of GSH.
  • Inject the prepared samples and standards into the HPLC system.
  • Identify and quantify the GSH peak based on retention time and peak area compared to the standard curve.

start [label="Cell Culture"]; wash [label="Wash with PBS"]; lyse [label="Lyse Cells"]; centrifuge [label="Centrifuge"]; supernatant [label="Collect Supernatant"]; hplc [label="HPLC Analysis"]; quantify [label="Quantification"];

start -> wash; wash -> lyse; lyse -> centrifuge; centrifuge -> supernatant; supernatant -> hplc; hplc -> quantify; }

Figure 2: HPLC Workflow for GSH Quantification
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
  • Prepare various concentrations of the test compounds (ATCA, NAC, OTC) and a positive control (e.g., ascorbic acid) in a suitable solvent.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of each test compound concentration.
  • Add the DPPH solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Discussion and Future Directions

The available evidence suggests that NAC is a highly effective cysteine donor for glutathione replenishment across various cell types, including immune cells and hepatocytes.[1][2] In some models, it appears to be more efficient than OTC.[1] The efficacy of OTC can be cell-type dependent, as its conversion to cysteine relies on the presence and activity of the enzyme 5-oxoprolinase.[3]

Direct comparative data for this compound (ATCA) is currently lacking, which represents a significant knowledge gap. While studies on related thiazolidine-4-carboxylic acid derivatives indicate potential antioxidant activity, further research is imperative to quantitatively assess the bioavailability, glutathione replenishment efficacy, and antioxidant capacity of ATCA in direct comparison with NAC and OTC.[4][5] Such studies would be invaluable for the rational design and development of next-generation cysteine prodrugs with improved therapeutic profiles.

Future investigations should aim to:

  • Conduct comprehensive in vitro and in vivo studies directly comparing ATCA, NAC, and OTC under standardized conditions.

  • Elucidate the precise intracellular metabolic fate of ATCA and identify the enzymes involved in its conversion to cysteine.

  • Evaluate the pharmacokinetic and pharmacodynamic profiles of all three compounds in relevant animal models of diseases associated with oxidative stress.

By addressing these research questions, the scientific community can gain a clearer understanding of the relative merits of these cysteine donor compounds and accelerate the development of effective therapies for a range of oxidative stress-related pathologies.

References

Efficacy comparison of (R)-3-Acetylthiazolidine-4-carboxylic acid with other commercial plant biostimulants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the quest for enhanced crop resilience and yield, a diverse array of plant biostimulants have emerged, each with unique modes of action and purported benefits. This guide provides a comprehensive comparison of the efficacy of (R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA), a synthetic biostimulant, with other major classes of commercial plant biostimulants, including seaweed extracts, protein hydrolysates, and humic acids. The information presented herein is curated from scientific literature to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Overview of Biostimulant Classes and Mechanisms of Action

Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality.[1] The primary commercial categories evaluated in this guide are:

  • This compound (ATCA): Also known as N-Acetyl-Thiazolidine-4-carboxylic acid (NATCA or AATC), this synthetic compound is a derivative of the amino acid cysteine.[2][3] It is reported to trigger the synthesis of essential amino acids like L-cysteine and L-proline, and hormones, thereby improving nutrient absorption, enzyme activity, and protecting against dehydration and stress.[2]

  • Seaweed Extracts: These are derived from various species of marine macroalgae, most commonly Ascophyllum nodosum.[4] They contain a complex mixture of bioactive compounds, including polysaccharides, polyphenols, phytohormones (cytokinins, auxins, gibberellins), and micronutrients, which collectively enhance plant growth, root development, and stress tolerance.[4][5]

  • Protein Hydrolysates (PHs): This category consists of mixtures of amino acids, oligopeptides, and polypeptides derived from the enzymatic or chemical hydrolysis of proteins from plant or animal sources.[6][7] PHs are known to improve nutrient uptake and assimilation, enhance stress tolerance, and positively influence plant metabolism.[6][7]

  • Humic Substances (including Humic and Fulvic Acids): These are natural organic compounds resulting from the decomposition of plant, animal, and microbial residues.[8][9] They are known to improve soil structure, increase nutrient availability and uptake, and stimulate root growth.[8][9]

Quantitative Efficacy Comparison

Table 1: Effect of Biostimulants on Crop Yield

Biostimulant ClassCommercial Product Example(s)CropReported Yield Increase (%)Reference(s)
This compound (ATCA) Not SpecifiedGrapes32.22%[2]
Elanta Super (contains NATCA)ApricotReduction in fruit drop by up to 24% compared to control[10]
Seaweed Extracts Stimplex® (Ascophyllum nodosum)Beans24%[11]
Kelpak® (Ecklonia maxima)Tomatoes30% (fresh weight)[11]
General Seaweed Fertilizers (Meta-analysis)All Crops15.17% (average)[12]
General Seaweed Fertilizers (Meta-analysis)Root & Tuber Crops21.19% (average)[12]
Protein Hydrolysates (PHs) Trainer® (plant-derived)Lettuce10.6% (fresh biomass)[7]
Animal-derived PHsChinese Cabbage & Lettuce17% - 31% (growth improvement)[13][14]
Amino 16® (animal-derived)TomatoIncreased fruit number and mean weight[7]
Humic Substances AgrifulRadish35.8% (average)[15]
Humic Acid (general)Chili Peppers55% - 55.6%[15]
Humic Acid (Meta-analysis)All Crops12% (average)[15]
Humic/PGPB MixCassava70%[16]
Humic/PGPB MixOkra50%[16]

Table 2: Effect of Biostimulants on Nutrient Uptake and Abiotic Stress Tolerance

Biostimulant ClassKey EffectsReference(s)
This compound (ATCA) Increases absorption of micronutrients; enhances tolerance to environmental stress.[2]
Seaweed Extracts Improves nutrient and water uptake efficiency; increases tolerance to drought, salinity, and extreme temperatures.[4][11]
Protein Hydrolysates (PHs) Enhances nutrient uptake and assimilation (e.g., nitrogen); alleviates negative effects of salinity, drought, and heavy metals.[6][7]
Humic Substances Increases nutrient availability and uptake (N, P, K); can replace up to 20% of chemical fertilizer.[8][17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective evaluation of biostimulant efficacy. Below are examples of methodologies for testing these products.

General Experimental Protocol for Field Efficacy Trials

A robust field trial to evaluate a biostimulant should follow a randomized complete block design with a minimum of four replications.[11]

  • Treatments: Include an untreated control, a placebo control (if the biostimulant has a carrier), the biostimulant at the recommended application rate, and potentially other rates to determine a dose-response.

  • Plot Size and Management: Plots should be of a size suitable for the crop and machinery used. All other agronomic practices (fertilization, irrigation, pest control) should be uniform across all plots.

  • Application: The biostimulant should be applied according to the manufacturer's recommendations (e.g., foliar spray, soil drench) at the specified growth stages.

  • Data Collection:

    • Growth Parameters: Plant height, leaf area index, root and shoot biomass.

    • Physiological Parameters: Chlorophyll content (SPAD meter), photosynthetic rate.

    • Yield Parameters: Marketable yield (t/ha), fruit/grain number, size, and weight.

    • Quality Parameters: Soluble solids (Brix), nutrient content, etc.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests (e.g., Tukey's HSD) can be used to compare treatment means.[11]

Specific Experimental Protocol: this compound (NATCA) on Apricot

This protocol is based on a study evaluating the effect of NATCA on apricot (cv. New Castle).[10]

  • Experimental Design: Randomized Block Design (RBD) with eleven treatments and three replications.

  • Plant Material: 26-year-old apricot trees of uniform vigor.

  • Treatments:

    • T1: Control (Water spray)

    • T7: 50 ppm NATCA at petal fall

    • T8: 100 ppm NATCA at petal fall

    • Other treatments included another growth regulator (CPPU) and combinations at different application timings (pink bud and petal fall).

  • Application: 10 liters of spray solution per treatment, applied with a foot sprayer to ensure complete coverage of developing buds and flowers. A surfactant (Teepol) was added to the solution.

  • Parameters Measured: Fruit set (%), fruit retention (%), fruit drop (%), and yield ( kg/tree ). Physical parameters of the fruit like pulp weight, stone weight, and pulp-to-stone ratio were also measured.

  • Statistical Analysis: The data was analyzed using statistical methods appropriate for an RBD to determine the significance of the treatments.

Signaling Pathways and Modes of Action

The efficacy of biostimulants is underpinned by their interaction with the plant's internal signaling pathways.

Proposed Signaling Pathway for ATCA

ATCA is a source of L-cysteine and can indirectly promote the synthesis of L-proline, both of which are crucial for plant stress response. The proposed signaling pathway involves:

  • Uptake and Conversion: ATCA is absorbed by the plant and can be metabolized to release L-cysteine.

  • Stress Signal Perception: Abiotic stress (e.g., drought, salinity) triggers signaling cascades involving hormones like Abscisic Acid (ABA).

  • Proline and Cysteine Synthesis: The increased availability of cysteine and stress signals upregulate the biosynthesis of proline.

  • Hormonal Regulation: Cysteine is a precursor for the synthesis of various plant hormones and signaling molecules, including hydrogen sulfide (H₂S), which can modulate stomatal closure and other stress responses.

  • Stress Tolerance: The accumulation of proline acts as an osmoprotectant, and the hormonal and signaling changes lead to enhanced tolerance to abiotic stress.

ATCA_Signaling_Pathway ATCA ATCA Application Uptake Uptake & Conversion to L-Cysteine ATCA->Uptake Cysteine L-Cysteine Pool Uptake->Cysteine AbioticStress Abiotic Stress (Drought, Salinity) ABA ABA Signaling AbioticStress->ABA Proline Proline Biosynthesis ABA->Proline StressResponse Enhanced Stress Tolerance Proline->StressResponse Osmoprotection Cysteine->Proline Precursor Hormone Hormone & H2S Synthesis Cysteine->Hormone Nutrient Improved Nutrient Uptake Cysteine->Nutrient Stomatal Stomatal Regulation Hormone->Stomatal Stomatal->StressResponse Nutrient->StressResponse

Caption: Proposed signaling pathway for ATCA-mediated stress tolerance.

General Experimental Workflow for Biostimulant Evaluation

The evaluation of a novel biostimulant follows a logical progression from initial screening to field validation.

Biostimulant_Workflow Screening Initial Screening (Lab/Greenhouse) DoseResponse Dose-Response Studies Screening->DoseResponse ModeOfAction Mode of Action Studies (Physiological & Molecular) DoseResponse->ModeOfAction FieldTrials Small-Plot Field Trials (Controlled Conditions) ModeOfAction->FieldTrials MultiLocation Multi-Location & Multi-Year Field Trials FieldTrials->MultiLocation ProductDev Product Development & Registration MultiLocation->ProductDev

Caption: General workflow for biostimulant efficacy evaluation.

Conclusion

For researchers and drug development professionals, the choice of a biostimulant will depend on the specific target crop, the prevalent environmental stresses, and the desired physiological response. The experimental protocols and signaling pathway information provided in this guide offer a framework for the systematic evaluation and understanding of these complex but promising agricultural inputs. Further research focusing on direct, multi-location comparative trials will be invaluable in elucidating the relative advantages of each biostimulant class.

References

A Comparative Guide to Validating the Antioxidant Activity of (R)-3-Acetylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methods for validating the antioxidant activity of (R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA). While direct experimental data on the antioxidant properties of ATCA is limited in publicly available literature, this document outlines the principal assays and protocols used for analogous thiazolidine derivatives. The information presented herein is intended to equip researchers with the necessary tools to design and execute a robust validation strategy for this compound.

Introduction to Antioxidant Activity Validation

Antioxidant capacity is a measure of a compound's ability to inhibit oxidative processes. For a novel compound like ATCA, validating this activity is a critical step in its development as a potential therapeutic agent. This is typically achieved through a combination of in vitro chemical assays and cell-based assays, which provide a comprehensive profile of the compound's antioxidant mechanisms. It is recommended to use a panel of assays to obtain a holistic understanding of the antioxidant potential, as different assays reflect different aspects of antioxidant action.

In Vitro Chemical Assays: A Comparative Overview

In vitro chemical assays are rapid, cost-effective, and provide a fundamental assessment of a compound's ability to scavenge free radicals or reduce oxidants. The most commonly employed methods include the DPPH, ABTS, and FRAP assays.

AssayPrincipleAdvantagesDisadvantagesTypical Reference Standard
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Simple, rapid, and requires only a spectrophotometer.The DPPH radical is not biologically relevant; reaction kinetics can be slow for some antioxidants.Trolox, Ascorbic Acid, Gallic Acid
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.Applicable to both hydrophilic and lipophilic antioxidants; the radical is soluble in both aqueous and organic solvents.The ABTS radical is not found in biological systems; can be sensitive to ionic strength.Trolox, Ascorbic Acid
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.Simple, rapid, and automated; provides a direct measure of the total reducing power.Does not measure the scavenging of biologically relevant radicals like superoxide or hydroxyl radicals; the reaction is performed at an acidic pH (3.6), which is not physiological.Ferrous sulfate (FeSO₄), Trolox, Ascorbic Acid
Comparative Antioxidant Activity of Thiazolidine Derivatives (Literature Data)

The following table summarizes the reported antioxidant activities of various thiazolidine derivatives, which can serve as a benchmark for evaluating ATCA. It is important to note that the specific values are highly dependent on the substituents on the thiazolidine ring.

CompoundAssayIC₅₀ / ActivityReference
2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl esterDPPH91.63% scavenging activity[1]
2-(3,4,5-Trimethoxyphenyl) thiazolidine-4-carboxylic acidDPPHEC₅₀ = 45.6 µM[2]
2-(4-Methoxyphenyl) thiazolidine-4-carboxylic acidDPPHEC₅₀ = 32.8 µM[2]
Various phenolic derivatives of thiazolidine-2,4-dioneABTSIC₅₀ values ranging from 5.8 to >100 µM[3]
Coumarinyl-1,3-thiazolidine-4-onesDPPHIC₅₀ values ranging from 15.2 to 25.4 µg/mL[4]

Cellular Antioxidant Assays

While chemical assays are useful for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay is a widely used method.

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (typically 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals within cultured cells. The reduction in fluorescence in the presence of the test compound indicates its antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of ATCA and a reference standard (e.g., Trolox) in methanol.

  • Assay Procedure : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation : Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : Add 10 µL of the ATCA sample or reference standard at various concentrations to 190 µL of the diluted ABTS radical solution in a 96-well plate.

  • Incubation : Incubate the plate at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

FRAP Assay Protocol
  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Assay Procedure : Add 10 µL of the ATCA sample or a ferrous sulfate standard to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation : Incubate the plate at 37°C for 30 minutes.

  • Measurement : Measure the absorbance at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of ferrous sulfate. The results are expressed as Fe²⁺ equivalents.

Visualizing Methodologies and Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow General Workflow for Comparing Antioxidant Assays prep Prepare Stock Solution of this compound assays Perform Parallel In Vitro Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap caa Cellular Antioxidant Assay assays->caa data Collect and Analyze Data (e.g., IC50, TEAC, FRAP values) dpph->data abts->data frap->data caa->data compare Compare Potency and Efficacy Across Different Assays data->compare conclusion Draw Conclusions on Antioxidant Profile compare->conclusion

Caption: Workflow for comparative antioxidant activity assessment.

G cluster_pathway Potential Involvement in the Keap1-Nrf2 Antioxidant Pathway ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation atca This compound atca->keap1_nrf2 may induce dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates protection Cellular Protection genes->protection

References

A Comparative Guide to the In Vivo and In Vitro Bioactivity of (R)-3-Acetylthiazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Acetylthiazolidine-4-carboxylic acid , also known as Folcisteine, is a synthetic derivative of the amino acid L-cysteine. It belongs to the class of thiazolidine carboxylic acids, which are recognized for their diverse biological activities. This guide provides an objective comparison of the in vivo and in vitro effects and bioactivities of this compound, drawing upon experimental data from studies on this compound and closely related thiazolidine derivatives to elucidate its pharmacological profile. The primary mechanism of action for many thiazolidine carboxylic acids involves their role as prodrugs of L-cysteine, an essential precursor to the major intracellular antioxidant, glutathione (GSH).

Comparative Bioactivity: In Vivo vs. In Vitro

The biological effects of this compound and its analogs have been investigated in both whole organisms (in vivo) and controlled laboratory settings (in vitro). A key theme emerging from the literature is the compound's function as a cysteine donor, which underpins many of its protective effects.

In Vivo Effects: Systemic Protection and Growth Promotion

In vivo studies on thiazolidine derivatives primarily highlight their ability to protect tissues from toxic insults and to act as biostimulants. As prodrugs, they are metabolized within the body to release L-cysteine, which can then be used for vital biochemical processes.

  • Hepatoprotective Effects: Studies on 2-substituted thiazolidine-4(R)-carboxylic acids demonstrate significant protection against acetaminophen-induced hepatotoxicity in mouse models.[1][2] Administration of these compounds leads to higher survival rates and reduced liver damage. This protective effect is attributed to the replenishment of hepatic glutathione stores, which are depleted by the toxic metabolite of acetaminophen.[3][4] While these studies were not performed on the 3-acetyl derivative specifically, they strongly suggest a similar hepatoprotective potential.

  • Plant Biostimulant Activity: Under the name Folcisteine, this compound is used in agriculture as a plant growth regulator. Field studies have shown that its application can enhance seed germination, stimulate root and shoot development, increase fruit setting rates, and improve overall crop yield and resilience to environmental stress.[5][6][7][8]

In Vitro Effects: Cellular Mechanisms and Direct Antioxidant Action

In vitro experiments provide a window into the cellular and molecular mechanisms of this compound's bioactivity.

  • Increased Intracellular Glutathione: When applied to cell cultures, such as rat hepatocytes, thiazolidine-4-carboxylic acid derivatives have been shown to increase intracellular levels of glutathione.[3] This confirms the cysteine-releasing mechanism in a controlled cellular environment, providing the necessary substrate for GSH synthesis.[9]

  • Direct Antioxidant Activity: Beyond its role as a cysteine prodrug, the thiazolidine class of compounds has demonstrated direct free radical scavenging properties. The in vitro antioxidant potential of various 2-aryl thiazolidine-4-carboxylic acids has been confirmed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11][12] This suggests that the thiazolidine ring itself may contribute to the overall antioxidant effect.

  • Enhanced Biomass Production: In laboratory settings, Folcisteine has been shown to have strong biostimulant activity related to the production of biomass.[5]

Data Summary

The following table summarizes the observed in vivo and in vitro bioactivities of this compound and its close analogs.

Bioactivity CategoryIn Vivo ObservationsSupporting EvidenceIn Vitro ObservationsSupporting Evidence
Hepatoprotection Protection against acetaminophen-induced liver damage in mice.[1][4]Increased intracellular glutathione (GSH) levels in hepatocytes.[3][9]
Antioxidant Effect Reduction of reactive oxygen species in liver tissue.[4]Direct scavenging of free radicals (e.g., DPPH).[10][11][12]
Plant Growth Improved seed germination, plant growth, and crop yield.[5][6]Stimulation of biomass production.[5]

Note: Some in vivo and in vitro data are inferred from studies on closely related 2-substituted and N-unsubstituted thiazolidine-4-carboxylic acids.

Signaling Pathways and Experimental Workflows

Cysteine Prodrug and Glutathione Synthesis Pathway

This compound is hypothesized to act as a prodrug, delivering L-cysteine into the cell. This L-cysteine is then utilized in the synthesis of glutathione, a critical molecule for cellular detoxification and antioxidant defense.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATCA (R)-3-Acetylthiazolidine- 4-carboxylic acid ATCA_in (R)-3-Acetylthiazolidine- 4-carboxylic acid ATCA->ATCA_in Cellular Uptake Cysteine L-Cysteine ATCA_in->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis Detox Detoxification (e.g., of drug metabolites) GSH->Detox Antioxidant Antioxidant Defense (Neutralization of ROS) GSH->Antioxidant CellProtection Cellular Protection Detox->CellProtection Antioxidant->CellProtection

Caption: Cysteine prodrug mechanism of this compound.

Comparative Experimental Workflow: In Vivo vs. In Vitro

The following diagram illustrates a typical workflow for assessing the hepatoprotective effects of a compound like this compound in both in vivo and in vitro models.

G cluster_invivo In Vivo Model (e.g., Mouse) cluster_invitro In Vitro Model (e.g., Hepatocyte Culture) vivo_admin Administer Compound vivo_toxin Induce Hepatotoxicity (e.g., Acetaminophen) vivo_admin->vivo_toxin vivo_observe Observe Survival Rate vivo_toxin->vivo_observe vivo_analyze Analyze Liver Tissue (Histology, ROS levels) vivo_toxin->vivo_analyze vitro_treat Treat Cells with Compound vitro_toxin Induce Cytotoxicity (e.g., Toxic Metabolite) vitro_treat->vitro_toxin vitro_gsh Measure Intracellular GSH vitro_treat->vitro_gsh vitro_viability Assess Cell Viability vitro_toxin->vitro_viability

Caption: Workflow for in vivo and in vitro hepatoprotection studies.

Detailed Experimental Protocols

1. In Vivo Acetaminophen-Induced Hepatotoxicity Model

This protocol is based on methodologies used for evaluating cysteine prodrugs in mice.[4]

  • Animals: Male mice (e.g., Swiss-Webster strain), 8-10 weeks old.

  • Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.

  • Grouping: Divide animals into groups (n=10-12 per group):

    • Vehicle control

    • Acetaminophen only

    • This compound + Acetaminophen

    • Positive control (e.g., N-acetylcysteine) + Acetaminophen

  • Procedure:

    • Administer this compound (e.g., 1.2 mmol/kg) or vehicle intraperitoneally (i.p.).

    • After a set time (e.g., 12 hours), administer a toxic dose of acetaminophen (e.g., 600 mg/kg, i.p.).

    • Monitor the survival of the animals over 48 hours.

    • For mechanistic studies, euthanize a subset of animals at an earlier time point (e.g., 4-6 hours after acetaminophen).

    • Collect blood samples for analysis of serum aminotransferase activities (ALT, AST).

    • Excise the liver, fix a portion in formalin for histological analysis (H&E staining), and flash-freeze the remaining tissue for biochemical assays (e.g., glutathione levels, reactive oxygen species).

  • Endpoints: Survival rate, serum ALT/AST levels, liver histology (necrosis scoring), hepatic glutathione concentration.

2. In Vitro Glutathione Assay in Hepatocytes

This protocol describes the measurement of intracellular glutathione in a human hepatocarcinoma cell line (HepG2) following treatment.[13]

  • Cell Culture: Culture HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed HepG2 cells in 6-well plates and allow them to reach approximately 80% confluency.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. A positive control for GSH depletion, such as diethyl maleate (DEM), can also be included.

    • Incubate for a designated time period (e.g., 24 hours).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold 5% sulfosalicylic acid (SSA) and scraping.

    • Centrifuge the cell lysate at 8,000 x g for 5 minutes to pellet the protein.

    • Collect the supernatant for glutathione analysis. The protein pellet can be used for protein quantification (e.g., Bradford assay) to normalize the results.

  • Glutathione Measurement:

    • Use a colorimetric assay kit based on the glutathione reductase recycling method.

    • In a 96-well plate, add the cell lysate supernatant, a reaction mixture containing NADPH and DTNB (Ellman's reagent), and glutathione reductase.

    • The reduction of DTNB by GSH produces a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

    • Quantify the glutathione concentration by comparing the rate of TNB formation to a standard curve of known GSH concentrations.

  • Data Expression: Results are typically expressed as nmol of GSH per mg of protein.

3. In Vitro DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the direct antioxidant capacity of a compound.[12][14]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • This compound stock solution dissolved in a suitable solvent (e.g., methanol or DMSO).

    • Ascorbic acid or Trolox as a positive control.

    • Methanol (or the solvent used for the test compound) as a blank.

  • Procedure:

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

    • Add a small volume of the test compound dilutions, positive control, or blank to the respective wells/cuvettes.

    • Mix well and incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: The results can be expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

The available evidence strongly suggests that this compound functions as a potent bioactive compound both in vivo and in vitro. Its primary pharmacological mechanism in animal models is likely through its action as a prodrug of L-cysteine, thereby enhancing the intracellular synthesis of glutathione. This leads to significant cytoprotective effects, particularly in tissues susceptible to oxidative stress, such as the liver. In vitro studies confirm this mechanism by demonstrating increased cellular GSH levels and also indicate a direct radical scavenging capability. In the context of agriculture, its biostimulant properties observed in vivo are underpinned by its ability to promote metabolic activity and cell division at the cellular level.

It is important to note that a direct correlation between in vitro potency (e.g., antioxidant capacity) and in vivo efficacy is not always observed, as pharmacokinetic factors such as absorption, distribution, metabolism, and excretion play a crucial role in the overall biological effect in a whole organism.[3] Further research focusing directly on this compound is needed to establish a more precise quantitative link between its in vitro bioactivity and its in vivo pharmacological outcomes.

References

A comparative analysis of the biological activity of different (R)-3-Acetylthiazolidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Acetylthiazolidine-4-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways to facilitate understanding and further research.

I. Comparative Biological Activity

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazolidine ring. This section summarizes the quantitative data on their anticancer, anti-inflammatory, and antioxidant activities.

Table 1: Anticancer Activity of Thiazolidine Derivatives

Various derivatives of the thiazolidine core have been investigated for their cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below. It is important to note that the core structure and substitutions vary across studies, highlighting the broad potential of the thiazolidine scaffold.

DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-substituted 1H-pyrazol-4-yl)-3-(3-substituted-5-sulfanyl-1,2,4-triazol-4-yl)-1,3-thiazolidin-4-oneMCF-730[1]
5-(2,4-bis-4-ethoxy-phenyl azo)-3-hydroxy-benzylidine)-2,4-thiazolidinoneRAW264.7115[2]
Thiazolidinone-isatin hybrid (Compound 7g)A54940[3]
Thiazolidinone-isatin hybrid (Compound 7g)MCF-740[3]
Thiazolidinone-isatin hybrid (Compound 7g)PC350[3]
2,3-diaryl-4-thiazolidinone derivativeA549Data not specified[4]
2,3-diaryl-4-thiazolidinone derivativeMDA-MB-231Data not specified[4]
Thiazolidine-4-one-based resveratrol derivative (Compound 16a)MCF-7>100 µg/ml[4]
Thiazolidine-4-one-based resveratrol derivative (Compound 16b)MCF-7>100 µg/ml[4]
Thiazolidine-4-one-based resveratrol derivative (Compound 16a)MDA-MB-231>100 µg/ml[4]
Thiazolidine-4-one-based resveratrol derivative (Compound 16b)MDA-MB-231>100 µg/ml[4]
Thiazolidinone derivative (Compound 5)HepG29.082[5]
Thiadiazol derivative (Compound 6b)HepG24.712[5]
Table 2: Anti-inflammatory Activity of Thiazolidinone Derivatives

The anti-inflammatory potential of thiazolidinone derivatives has been linked to their ability to inhibit key inflammatory mediators, such as Nuclear Factor-kappa B (NF-κB).

DerivativeAssayIC50 (µg/mL)Reference
5-(2,4-bis-4-ethoxy-phenyl azo)-3-hydroxy-benzylidine)-2,4-thiazolidinoneInhibition of NF-κB expression in LPS-induced RAW264.7 cells48[2]
Table 3: Antioxidant Activity of 2-Arylthiazolidine-4-carboxylic Acid Derivatives

The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The EC50 values represent the concentration required to scavenge 50% of the DPPH radicals.

DerivativeEC50 (µM)Reference
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid45.2 ± 0.8
2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid58.6 ± 1.2
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid62.3 ± 1.5
2-(4-Nitrophenyl)thiazolidine-4-carboxylic acid75.1 ± 1.9
(R)-Thiazolidine-4-carboxylic acid68.4 ± 1.7
Ascorbic Acid (Standard)35.8 ± 0.5

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of various compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Preparation of test samples: The this compound derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in methanol to prepare a stock solution (e.g., 1 mg/mL). Serial dilutions are then made to obtain a range of concentrations.

  • Reaction: 1 mL of each sample dilution is mixed with 2 mL of the DPPH solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A blank containing methanol and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC50 Determination: The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

III. Visualization of Signaling Pathways

To understand the mechanism of action of this compound derivatives, it is essential to visualize the signaling pathways they modulate. The following diagrams were generated using Graphviz (DOT language) to illustrate the NF-κB and apoptosis pathways, which are often targeted by these compounds.

NF-κB Signaling Pathway Inhibition

Several thiazolidinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][6] This pathway is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory genes.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Thiazolidinone Thiazolidinone Derivative Thiazolidinone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a thiazolidinone derivative.

Induction of Apoptosis

Certain thiazolidinone derivatives can induce apoptosis, or programmed cell death, in cancer cells.[6] This is a crucial mechanism for anticancer agents, as it leads to the elimination of malignant cells. The intrinsic apoptosis pathway, involving caspase activation, is a common target.

Apoptosis_Induction Thiazolidinone Thiazolidinone Derivative Mitochondrion Mitochondrion Thiazolidinone->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Cleavage Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by a thiazolidinone derivative.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the significant influence of structural modifications on the anticancer, anti-inflammatory, and antioxidant properties of these derivatives. The provided experimental protocols and pathway visualizations offer a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this versatile class of compounds. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for specific biological targets.

References

Assessing the Potential Cross-Reactivity of (R)-3-Acetylthiazolidine-4-carboxylic Acid in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to interpreting experimental results accurately and advancing drug discovery programs. Cross-reactivity, the unintended interaction of a compound with targets other than the primary one, can lead to misleading data and potential off-target effects. This guide provides a framework for assessing the potential cross-reactivity of (R)-3-Acetylthiazolidine-4-carboxylic acid, a compound with known applications as a plant growth regulator, through established biochemical assays.[1][2] By comparing its performance with structurally or functionally related alternatives, researchers can gain a clearer understanding of its specificity profile.

Biochemical Profile of this compound

This compound, also known as Folcisteine, is a heterocyclic compound derived from L-cysteine.[3] Its chemical structure features a thiazolidine ring, a carboxylic acid group, and an acetyl group.[4] While its primary documented role is in agriculture as a biostimulant that promotes plant growth and stress resilience, its structural similarity to other biologically active molecules necessitates a thorough evaluation of its potential to interact with various enzymes and receptors in biochemical assays.[1]

Comparative Compounds for Cross-Reactivity Assessment

To provide a meaningful assessment, the cross-reactivity of this compound should be evaluated against a panel of relevant compounds. The choice of these comparators should be guided by structural similarity and known biological activities.

Table 1: Selected Compounds for Comparative Cross-Reactivity Studies

CompoundRationale for InclusionPotential Target Classes
This compound Test Compound Enzymes, Receptors
L-CysteinePrecursor molecule, shares the core thiazolidine precursor structure.[3]Cysteine proteases, metalloproteinases
N-Acetylcysteine (NAC)Structurally similar acetylated amino acid derivative.Various enzymes due to its antioxidant properties.
PenicillamineA thiol-containing compound with a similar backbone, known to chelate metals.Metalloproteinases, other enzymes.
CaptoprilAn ACE inhibitor containing a proline-like structure, which has some resemblance to the thiazolidine ring.Angiotensin-Converting Enzyme (ACE), other proteases.

Experimental Protocols for Assessing Cross-Reactivity

The following protocols describe two fundamental assays for quantifying compound specificity and identifying potential cross-reactivity: a competitive binding assay and an enzyme inhibition assay.

Competitive Binding Assay Protocol

This assay determines the ability of a test compound to compete with a known ligand for binding to a specific receptor or protein.[5][6][7] A decrease in the binding of the labeled ligand in the presence of the test compound indicates competition for the same binding site.

Materials:

  • Target protein (e.g., a purified receptor)

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the target protein

  • This compound and comparative compounds

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the comparative compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the target protein, the labeled ligand at a concentration close to its dissociation constant (Kd), and varying concentrations of the test or comparative compounds. Include control wells with no competitor (maximum binding) and wells with a saturating concentration of an unlabeled known ligand (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: For radioligand binding, filter the contents of each well through the filter plate and wash with ice-cold assay buffer to remove unbound ligand. For fluorescent assays, separation may not be necessary depending on the assay format (e.g., fluorescence polarization).

  • Detection: Quantify the amount of bound labeled ligand using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[6]

Illustrative Data Presentation:

Table 2: Illustrative Competitive Binding Assay Results

CompoundTarget ProteinIC50 (µM)Ki (µM)
This compoundReceptor X> 100> 100
L-CysteineReceptor X5045
N-Acetylcysteine (NAC)Receptor X8072
PenicillamineReceptor X2522
CaptoprilReceptor X109
Known LigandReceptor X0.10.09

Data are for illustrative purposes only.

Enzyme Inhibition Assay Protocol

This assay measures the ability of a compound to reduce the activity of a specific enzyme.[8][9] A decrease in the rate of the enzyme-catalyzed reaction in the presence of the test compound indicates inhibition.

Materials:

  • Target enzyme (e.g., a purified protease or kinase)

  • Substrate for the target enzyme (preferably a chromogenic or fluorogenic substrate)

  • This compound and comparative compounds

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the comparative compounds in the assay buffer.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the target enzyme and varying concentrations of the test or comparative compounds. Incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data Presentation:

Table 3: Illustrative Enzyme Inhibition Assay Results

CompoundTarget EnzymeIC50 (µM)
This compoundEnzyme Y> 200
L-CysteineEnzyme Y150
N-Acetylcysteine (NAC)Enzyme Y180
PenicillamineEnzyme Y90
CaptoprilEnzyme Y5
Known InhibitorEnzyme Y0.5

Data are for illustrative purposes only.

Visualization of Experimental Workflows and Concepts

To further clarify the experimental designs and underlying principles, the following diagrams are provided in Graphviz DOT language.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents P2 Serial Dilutions P1->P2 A1 Add Target Protein, Labeled Ligand, & Competitor P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Separate Bound/ Free Ligand A2->A3 A4 Detect Signal A3->A4 D1 Plot Dose-Response Curve A4->D1 D2 Determine IC50/Ki D1->D2 Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents P2 Serial Dilutions P1->P2 A1 Pre-incubate Enzyme & Inhibitor P2->A1 A2 Add Substrate A1->A2 A3 Monitor Reaction Kinetics A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 Competitive_Binding_Principle cluster_no_competitor No Competitor cluster_with_competitor With Competitor R1 Receptor L1 Labeled Ligand R1->L1 Binding R2 Receptor L2 Labeled Ligand R2->L2 Reduced Binding C Competitor R2->C Competition

References

Confirming the bioactivity of (R)-3-Acetylthiazolidine-4-carboxylic acid in independent studies

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Bioactivity of (R)-3-Acetylthiazolidine-4-carboxylic Acid: A Comparative Guide

This compound , also known by its synonym Folcisteine and CAS number 5025-82-1, is a thiazolidine derivative with reported bioactivities spanning antioxidant effects, plant growth regulation, and radioprotective properties. This guide provides a comparative analysis of its performance, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential applications.

Antioxidant Activity

One of the key bioactive properties investigated for thiazolidine derivatives is their antioxidant capacity. While direct, independent, and comparative studies on the (R)-isomer are limited in publicly available literature, data for its stereoisomer, (4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acid, shows potent antioxidant potential. The half-maximal inhibitory concentration (IC50) in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay was reported to be 18.17 µg/mL. It is important to note that this value is provided by a commercial supplier and has not been independently verified in peer-reviewed literature.

For comparative purposes, the table below presents the antioxidant activity of the (4S)-isomer alongside other thiazolidine derivatives and a standard antioxidant, Ascorbic Acid. The data for the comparator compounds are sourced from independent research studies.

CompoundAssayIC50 / EC50Source of Data
(4S)-3-acetyl-1,3-thiazolidine-4-carboxylic acidDPPH18.17 µg/mLCommercial Supplier Data (BenchChem)
2-Phenylthiazolidine-4-carboxylic acidDPPH> 100 µg/mLBegum et al., 2020, Pak. J. Pharm. Sci.[1]
2-(p-Methoxyphenyl)thiazolidine-4-carboxylic acidDPPH65.4 µg/mLBegum et al., 2020, Pak. J. Pharm. Sci.[1]
Ascorbic Acid (Standard)DPPH5-10 µg/mL (typical)Varies by study

Note: The comparison in the table is indirect as the data points are from different sources.

Plant Growth Regulation

This compound, commercially known as Folcisteine, is recognized as a plant growth regulator. It is reported to promote the synthesis of essential amino acids and hormones, stimulating metabolic processes that enhance water and micronutrient absorption and help prevent cell dehydration[2]. Studies on various crops have demonstrated its efficacy in:

  • Grapes: Increased pedicel thickness, berry length, total soluble solids, and overall yield[2].

  • Apples: Significantly greater yields, improved fruit color, and lower fruit drop[2].

  • General: Enhanced tolerance to environmental and nutrient stress, as well as pest and disease attacks[2].

Currently, the available data on its plant growth-regulating effects are largely qualitative. Quantitative, comparative studies with other plant growth regulators, presenting data in formats like ED50 (median effective dose), are not readily found in independent scientific literature.

Radioprotective Effects

Thiazolidine derivatives have been investigated for their potential to protect against the harmful effects of ionizing radiation. Folcisteine has been noted to have a radioprotective effect when administered before radiation exposure[3]. However, detailed, independent, and comparative in vivo or in vitro studies quantifying this protective effect against other well-known radioprotectants like amifostine are not available in the reviewed literature.

Experimental Protocols

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method for assessing in vitro antioxidant activity.

Objective: To determine the free radical scavenging capacity of a test compound by measuring the discoloration of a DPPH solution.

Materials:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of test compound and control solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

  • Assay:

    • To a 96-well plate, add a specific volume of the test compound dilutions to the respective wells.

    • Add the same volume of methanol to a well to serve as a blank.

    • Add the prepared DPPH solution to all wells.

    • The final volume in each well should be consistent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the test compound.

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound/Control DPPH_Solution->Mix Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Mix Positive_Control Prepare Serial Dilutions of Positive Control Positive_Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Reaction Start Measure Measure Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for DPPH radical scavenging assay.

Plant_Growth_Regulation_Pathway Folcisteine This compound (Folcisteine) Receptor Cell Surface or Intracellular Receptor Folcisteine->Receptor Binds to Cell_Membrane Plant Cell Membrane Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation, Second Messengers) Receptor->Signal_Transduction Activates Gene_Expression Modulation of Gene Expression Signal_Transduction->Gene_Expression Leads to Protein_Synthesis Synthesis of Amino Acids, Enzymes, and Hormones Gene_Expression->Protein_Synthesis Metabolic_Response Enhanced Metabolic Processes Protein_Synthesis->Metabolic_Response Physiological_Effects Physiological Effects: - Increased Nutrient Uptake - Stress Tolerance - Growth Promotion Metabolic_Response->Physiological_Effects

Caption: Generalized signaling pathway for a plant growth regulator.

References

Safety Operating Guide

Proper Disposal of (R)-3-Acetylthiazolidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-3-Acetylthiazolidine-4-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines will help your institution maintain compliance with relevant regulations and foster a culture of safety.

Hazard Profile and Initial Precautions

This compound is classified as a hazardous substance, causing skin and eye irritation.[1][2] Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All handling of the pure substance or its solutions should be conducted in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] Some safety data sheets (SDS) suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal contractor.

1. Waste Identification and Segregation:

  • Clearly identify waste containing this compound.

  • This waste is considered hazardous and must be segregated from non-hazardous waste.[4]

  • Do not mix this waste with incompatible materials. For instance, store it separately from strong acids, bases, and oxidizing agents.[5]

2. Containerization:

  • Use a designated, compatible, and leak-proof container for collecting the waste.[5][6] The container should be in good condition with a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.

  • Indicate the date when waste was first added to the container.[4]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]

  • The SAA should be a secondary containment system to prevent spills from spreading.

  • Ensure the waste container is kept closed except when adding waste.[7]

4. Disposal Request:

  • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.[6][7]

  • Follow their specific procedures for requesting a waste pickup.

5. Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[7]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7]

  • After proper rinsing, deface the original label on the container before disposing of it as regular trash.[7]

Quantitative Disposal Data Summary

While specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes the key characteristics and handling requirements.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2]
Primary Disposal Method Incineration by an approved waste disposal plant[1][3]
pH for Aqueous Waste Not applicable for direct drain disposal[5][8]
Container Type Compatible, leak-proof, with a secure cap[5][6]
Container Labeling "Hazardous Waste", full chemical name, accumulation start date[4]
Storage Location Designated Satellite Accumulation Area (SAA)[5][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, compatible hazardous waste container. is_hazardous->collect_waste Yes non_hazardous Follow institutional guidelines for non-hazardous waste. is_hazardous->non_hazardous No (Not applicable for this chemical) store_waste Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for (R)-3-Acetylthiazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-3-Acetylthiazolidine-4-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3] The selection of specific PPE should be based on a thorough risk assessment of the planned laboratory procedures.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves.[1] The specific glove material should be chosen based on the breakthrough time and permeation rate for the solvents being used.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is standard. For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] A particle filter is recommended for handling the solid form.[3]

Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

  • Clothing: Remove and wash contaminated clothing before reuse.[1][3]

Storage:

  • Container: Keep the container tightly closed.[1][2][3]

  • Location: Store in a cool, dry, and well-ventilated place.[4]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][3] Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][3] Get medical attention if irritation persists.[3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[3] Call a physician if you feel unwell.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Call a physician if you feel unwell.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to soak up the spill.[5]

  • Collect: Sweep or shovel the material into a suitable, closed container for disposal.[3] Avoid generating dust.[6]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Waste this compound is considered hazardous waste.[4]

  • Dispose of the chemical by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Alternatively, the waste can be sent to an approved waste disposal plant.[2][3]

  • All disposal activities must be in accordance with local, state, and federal regulations.[4] Do not let the product enter drains.[5]

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety procedures at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Reaction/Use Reaction/Use Weighing/Measuring->Reaction/Use Temporary Storage Temporary Storage Reaction/Use->Temporary Storage Decontamination Decontamination Reaction/Use->Decontamination Waste Collection Waste Collection Temporary Storage->Waste Collection Dispose Dispose Waste Collection->Dispose Decontamination->Waste Collection Spill Spill Spill Response Spill Response Spill->Spill Response Exposure Exposure First Aid First Aid Exposure->First Aid Handling Handling Handling->Spill Handling->Exposure

Caption: Procedural workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.